Pentetate calcium trisodium
Description
Structure
2D Structure
Properties
CAS No. |
17034-67-2 |
|---|---|
Molecular Formula |
C14H21CaN3Na3O10+3 |
Molecular Weight |
500.38 g/mol |
IUPAC Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |
InChI Key |
AYFCVLSUPGCQKD-UHFFFAOYSA-L |
SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
Other CAS No. |
12111-24-9 |
Synonyms |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origin of Product |
United States |
Foundational & Exploratory
Pentetate calcium trisodium fundamental properties for research applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetate calcium trisodium (B8492382), commonly known as Ca-DTPA, is a potent chelating agent utilized in research and clinical settings for the decorporation of certain transuranic actinides from the body. This technical guide provides an in-depth overview of the fundamental properties of Ca-DTPA for research applications. It covers its core chemical and physical characteristics, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for in vivo decorporation studies are presented, alongside a summary of analytical methods for its detection in biological matrices. Quantitative data are compiled into structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.
Core Properties of Pentetate Calcium Trisodium
This compound (Ca-DTPA) is the trisodium calcium salt of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic polyaminocarboxylic acid that functions as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.
Chemical and Physical Properties
Ca-DTPA is supplied as a sterile, clear, colorless, hyperosmolar solution for intravenous or nebulized administration.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Trisodium calcium diethylenetriaminepentaacetate | [1] |
| Molecular Formula | Na₃CaC₁₄H₁₈N₃O₁₀ | [1][3] |
| Molecular Weight | 497.4 Daltons | [1][3] |
| Appearance | Clear, colorless solution | [1][2] |
| pH of Solution | 7.3 - 8.3 | [1][2] |
| Osmolarity | 1260 mOsmol/kg | [1][2] |
| CAS Number | 12111-24-9 | [4] |
Mechanism of Action
The primary mechanism of action of Ca-DTPA is chelation. It forms stable, soluble complexes with metal ions by exchanging its calcium ion for a metal with a greater binding affinity.[1][5][6] This process is particularly effective for trivalent and tetravalent actinides such as plutonium (Pu), americium (Am), and curium (Cm).[7] The resulting metal-DTPA chelate is a water-soluble complex that is readily excreted from the body, primarily through glomerular filtration into the urine.[1][5] This significantly enhances the rate of elimination of the contaminating radionuclide, thereby reducing the radiation dose to tissues and organs.[7]
The effectiveness of Ca-DTPA is highest when administered shortly after internal contamination, while the radionuclides are still circulating in the bloodstream or are present in interstitial fluids.[1] Its efficacy decreases as the contaminants become sequestered in tissues like the liver and bone.[1]
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Ca-DTPA is poorly absorbed from the gastrointestinal tract. Intravenous administration is the recommended route for systemic contamination.[1] Nebulized inhalation can be an alternative for contamination solely through inhalation.
-
Distribution: Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1] It does not significantly penetrate erythrocytes or other cells and does not accumulate in specific organs.[1]
-
Metabolism: Ca-DTPA undergoes minimal metabolism in the body.[1]
-
Excretion: The vast majority of administered Ca-DTPA, along with the chelated radionuclides, is excreted via glomerular filtration into the urine.[1][5] Over 99% of an injected dose is excreted in the urine within 24 hours.[1]
Pharmacokinetic Parameters
The plasma retention of Ca-DTPA follows a multi-exponential decay. Studies with ¹⁴C-labeled DTPA have identified three components to its plasma half-life.
| Parameter | Value | Reference |
| Plasma Half-life (t½) - Component 1 | 1.4 minutes | [2] |
| Plasma Half-life (t½) - Component 2 | 14.5 minutes | [2] |
| Plasma Half-life (t½) - Component 3 | 94.4 minutes | [2] |
| Urinary Excretion (24 hours) | > 99% | [1] |
Depletion of Endogenous Metals
A significant metabolic consequence of Ca-DTPA administration is the chelation and subsequent depletion of endogenous essential trace metals, particularly zinc (Zn), but also magnesium (Mg) and manganese (Mn).[1][2] This is due to the high stability of DTPA complexes with these metals. For this reason, prolonged or repeated administration of Ca-DTPA is not recommended. If further chelation therapy is required after the initial 24 hours, the zinc salt of DTPA (Zn-DTPA) is preferred, as it is less likely to deplete endogenous zinc stores.
Stability Constants
The efficacy of a chelating agent is directly related to the stability of the complex it forms with a target metal ion. The stability constant (log K) provides a quantitative measure of this affinity. A higher log K value indicates a more stable complex. The table below presents the stability constants of DTPA with various actinides and endogenous metals.
| Metal Ion | Log K Value | Reference |
| Americium (Am³⁺) | 22.9 | [8] |
| Plutonium (Pu⁴⁺) | 29.5 | [8] |
| Curium (Cm³⁺) | 22.9 | [8] |
| Calcium (Ca²⁺) | 10.8 | [8] |
| Zinc (Zn²⁺) | 18.3 | [8] |
| Manganese (Mn²⁺) | 15.1 | [8] |
| Iron (Fe³⁺) | 27.5 | [8] |
Research Applications and Experimental Protocols
The primary research application of Ca-DTPA is in decorporation studies, aimed at developing and evaluating strategies to remove internally deposited radionuclides.
In Vivo Decorporation of Plutonium: A General Experimental Protocol
This protocol outlines a general methodology for assessing the efficacy of Ca-DTPA in an animal model (e.g., rats) contaminated with plutonium.
Objective: To determine the effectiveness of Ca-DTPA in enhancing the elimination of plutonium.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
Plutonium solution (e.g., ²³⁹Pu citrate)
-
This compound (Ca-DTPA) solution (sterile, injectable grade)
-
Metabolic cages for urine and feces collection
-
Gamma counter or other appropriate radiation detection instrumentation
-
Anesthesia and euthanasia agents
-
Standard laboratory equipment for injections and sample processing
Methodology:
-
Acclimatization: House animals in a controlled environment for a period of acclimatization before the experiment.
-
Contamination: Administer a known quantity of plutonium solution to the animals via a relevant route (e.g., intravenous or intramuscular injection).
-
Group Allocation: Divide the animals into at least two groups: a control group (receiving a saline placebo) and a treatment group (receiving Ca-DTPA).
-
Treatment Administration: At a specified time post-contamination (e.g., 1 hour), administer Ca-DTPA to the treatment group via intravenous injection. The control group receives an equivalent volume of saline.
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., 24, 48, 72 hours) post-contamination.
-
Biodistribution Analysis: At the end of the experimental period, euthanize the animals and collect key tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).
-
Radioanalysis: Determine the plutonium content in the collected urine, feces, and tissue samples using a gamma counter or other suitable radioanalytical technique.
-
Data Analysis: Calculate the percentage of the administered dose of plutonium excreted and retained in the various tissues for both the control and treatment groups. Compare the results to determine the decorporation efficacy of Ca-DTPA. Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the findings.
Analytical Methods for Detection
Accurate quantification of Ca-DTPA and the chelated metals in biological samples is crucial for pharmacokinetic and efficacy studies. Several analytical methods can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for the determination of the elemental composition of samples. It can be used to measure the concentration of the chelated radionuclide in urine and tissues.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the quantification of small molecules in complex biological matrices. LC-MS/MS methods have been developed for the direct measurement of DTPA in plasma.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Since DTPA itself lacks a strong chromophore, a common approach involves the formation of a stable metal-DTPA complex (e.g., with iron or copper) that can be readily detected by UV spectrophotometry.[10] Ion-pairing agents are often used to improve the retention and separation of the charged chelate.[10]
Conclusion
This compound is a critical tool in the field of radiological research, particularly for the development of decorporation therapies for actinide contamination. Its well-defined chemical properties, mechanism of action, and pharmacokinetic profile provide a solid foundation for its application in preclinical and clinical studies. The experimental protocols and analytical methods described in this guide offer a starting point for researchers investigating the efficacy and safety of Ca-DTPA and other chelating agents. A thorough understanding of its fundamental properties, including its high affinity for target radionuclides and its potential to deplete essential endogenous metals, is paramount for its safe and effective use in research.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107315056A - The method for determining the DTPA Ca in rat plasma biological sample - Google Patents [patents.google.com]
- 10. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentetate Calcium Trisodium (Ca-DTPA): A Technical Guide to its Role as a Chelating Agent for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a potent chelating agent utilized in the treatment of internal contamination with certain heavy metals, particularly transuranic actinides. This technical guide provides an in-depth overview of the core scientific principles governing its mechanism of action, pharmacokinetics, and clinical applications. It summarizes quantitative data on its binding affinities, details experimental protocols for its evaluation, and visualizes key biological and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of chelation therapy for heavy metal intoxication.
Introduction
Internal contamination with heavy metals and radionuclides poses a significant health threat, necessitating effective therapeutic interventions. Chelating agents are compounds that can form stable, soluble complexes with metal ions, facilitating their excretion from the body.[1] Pentetate calcium trisodium, a salt of diethylenetriaminepentaacetic acid (DTPA), is a well-established chelating agent approved for the treatment of individuals internally contaminated with plutonium, americium, and curium.[2] Its efficacy stems from the fundamental principle of ligand exchange, wherein the calcium ion in the Ca-DTPA complex is displaced by a metal with a higher binding affinity for the DTPA ligand.[3] This guide delves into the technical details of Ca-DTPA's function and evaluation.
Mechanism of Action
The therapeutic effect of Ca-DTPA is predicated on the principles of coordination chemistry. The DTPA ligand is a polyamino-polycarboxylic acid that can form multiple coordination bonds with a metal ion, creating a stable, water-soluble chelate complex.[4]
The core mechanism involves an in vivo exchange reaction:
Ca-DTPA + Mⁿ⁺ → M-DTPA + Ca²⁺
Where Mⁿ⁺ represents a contaminating heavy metal ion with a higher stability constant for DTPA than calcium.[5] This newly formed metal-DTPA complex is then readily eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[6] The effectiveness of this process is highest when the contaminating metals are still circulating in the bloodstream or are present in interstitial fluids.[3]
Heavy metal exposure can induce significant cellular damage, often mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7] This can lead to lipid peroxidation, protein damage, and DNA damage, ultimately culminating in apoptosis or necrosis.[8] Chelating agents like Ca-DTPA can mitigate this toxicity by binding to the heavy metal ions, thereby preventing them from participating in these damaging redox reactions.[7]
Quantitative Data: Stability Constants
The efficacy of Ca-DTPA in chelating a specific heavy metal is directly related to the stability of the resulting metal-DTPA complex. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The data presented in Table 1 summarizes the log stability constants of DTPA with various metal ions.
| Metal Ion | Log K | Reference |
| Gd³⁺ | 22.46 | [5] |
| Hg²⁺ | 27.00 | [5] |
| Pb²⁺ | 18.80 | [5] |
| Co²⁺ | 18.40 | [5] |
| Zn²⁺ | 18.75 | [5] |
| Ca²⁺ | 10.74 | [5] |
| Am³⁺ | ~26.2 | [9] |
| Mg²⁺ | ~9.3 | [10] |
Table 1: Log Stability Constants of DTPA with Various Metal Ions.
Pharmacokinetics
Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[11] It undergoes minimal metabolism and does not significantly penetrate cells.[11] The plasma half-life is relatively short, and the vast majority of the administered dose, along with the chelated heavy metals, is excreted in the urine within 24 hours.[6]
| Parameter | Value | Reference |
| Route of Administration | Intravenous, Nebulized Inhalation | [12] |
| Distribution | Extracellular fluid | [11] |
| Metabolism | Minimal | [11] |
| Primary Route of Excretion | Urine (via glomerular filtration) | [6] |
| Plasma Half-life | Short | [6] |
Table 2: Pharmacokinetic Properties of Ca-DTPA.
Experimental Protocols
The evaluation of Ca-DTPA's efficacy as a chelating agent involves both in vitro and in vivo studies. Below are representative protocols for these key experiments.
In Vivo Decorporation Study in a Rodent Model
This protocol outlines a typical in vivo experiment to assess the decorporation efficacy of Ca-DTPA following internal contamination with a heavy metal, such as plutonium, in a rat model.[7][13]
Objective: To quantify the reduction in heavy metal body burden following treatment with Ca-DTPA.
Materials:
-
Sprague-Dawley rats
-
Plutonium nitrate (B79036) solution
-
Ca-DTPA solution (sterile, injectable grade)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter or other appropriate radiation detection equipment
Procedure:
-
Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Contamination: Administer a known quantity of plutonium nitrate to the rats via intravenous injection or inhalation.
-
Treatment Groups: Divide the animals into at least two groups: a control group receiving a saline injection and a treatment group receiving an intravenous injection of Ca-DTPA (e.g., 30 µmol/kg body weight). Treatment can be administered at various time points post-contamination to assess the impact of delayed therapy.[14]
-
Sample Collection: House the rats in metabolic cages and collect urine and feces separately over a defined period (e.g., 24, 48, and 72 hours) post-treatment.
-
Tissue Analysis: At the end of the experimental period, euthanize the animals and collect key organs such as the liver, kidneys, and femur to determine the residual heavy metal burden.
-
Quantification: Analyze the collected urine, feces, and tissue samples for their plutonium content using a suitable detection method like alpha spectrometry.
-
Data Analysis: Compare the total amount of plutonium excreted and the residual organ burden between the control and Ca-DTPA treated groups to determine the decorporation efficacy.
Determination of Metal Concentrations in Biological Samples by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for the quantification of trace and ultra-trace elements in biological matrices.
Objective: To accurately measure the concentration of heavy metals in urine, blood, or digested tissue samples.
Materials:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Certified reference materials for the heavy metals of interest
-
High-purity nitric acid
-
Deionized water
-
Microwave digestion system (for tissue samples)
Procedure:
-
Sample Preparation (Urine/Blood):
-
Acidify the liquid samples with high-purity nitric acid to a final concentration of 1-2%.
-
If necessary, perform a dilution to bring the expected metal concentrations within the linear dynamic range of the ICP-MS.
-
-
Sample Preparation (Tissues):
-
Accurately weigh the tissue samples.
-
Perform acid digestion using a microwave digestion system with concentrated nitric acid to break down the organic matrix and solubilize the metals.
-
Dilute the digested samples to a known volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of the target heavy metals from certified reference materials.
-
Generate a calibration curve by analyzing the standards on the ICP-MS.
-
-
Sample Analysis:
-
Introduce the prepared samples into the ICP-MS.
-
The instrument will aspirate the sample, create an aerosol, and introduce it into the high-temperature argon plasma.
-
The plasma atomizes and ionizes the elements in the sample.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector measures the intensity of the ions for each element.
-
-
Quantification:
-
The concentration of the heavy metals in the samples is determined by comparing their signal intensities to the calibration curve.
-
Determination of Metal-Ligand Stability Constants via Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the stability constants of metal-ligand complexes.[8]
Objective: To determine the stability constant (log K) of a metal-DTPA complex.
Materials:
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature water bath
-
Standardized solutions of the metal salt, DTPA, strong acid (e.g., HCl), and strong base (e.g., NaOH)
-
Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength
Procedure:
-
System Calibration: Calibrate the electrode system using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of DTPA and a strong acid with a standardized strong base. This allows for the determination of the protonation constants of the DTPA ligand.
-
Titration of Metal-Ligand System: Titrate a solution containing the metal ion, DTPA, and a strong acid with the standardized strong base.
-
Data Acquisition: Record the pH (or millivolt) readings after each addition of the titrant (strong base).
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added).
-
Use appropriate software or calculation methods (e.g., Bjerrum's method) to analyze the titration data.
-
The shift in the titration curve of the metal-ligand system compared to the ligand-only system is used to calculate the concentration of the free ligand and the average number of ligands bound to the metal ion at each point in the titration.
-
From this data, the stepwise and overall stability constants of the metal-DTPA complex can be determined.[15]
-
Conclusion
This compound is a cornerstone in the medical management of internal contamination with specific heavy metals, most notably the transuranic actinides. Its efficacy is rooted in well-understood principles of coordination chemistry, leading to the formation of stable, excretable metal complexes. The quantitative data on its binding affinities and pharmacokinetic profile provide a solid foundation for its clinical use. The detailed experimental protocols described herein offer a framework for the continued research and development of this and other chelating agents. A thorough understanding of the technical aspects of Ca-DTPA is paramount for researchers and drug development professionals working to advance the field of chelation therapy and improve outcomes for individuals affected by heavy metal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelation Model Validation: Modeling of a Plutonium-238 Inhalation Incident Treated with DTPA at Los Alamos National Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Decorporation approach following rat lung contamination with a moderately soluble compound of plutonium using local and systemic Ca-DTPA combined chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. scispec.co.th [scispec.co.th]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. GitHub - seflless/diagrams: Generate Flowcharts, Network Sequence Diagrams, GraphViz Dot Diagrams, and Railroad Diagrams [github.com]
- 12. Chelation of cadmium from metallothionein in vivo and its excretion in rats repeatedly injected with cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decorporation Approach after Rat Lung Contamination with Plutonium: Evaluation of the Key Parameters Influencing the Efficacy of a Protracted Chelation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. materialsciencetech.com [materialsciencetech.com]
Physicochemical Characteristics of Pentetate Calcium Trisodium (Ca-DTPA) for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Pentetate calcium trisodium (B8492382) (Ca-DTPA), a chelating agent primarily used for the decorporation of heavy metal and radionuclide contaminants. The information presented herein is intended to support laboratory research and drug development activities.
Chemical and Physical Properties
Pentetate calcium trisodium is the trisodium salt of the calcium chelate of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic, polyaminopolycarboxylic acid. Its primary mechanism of action involves the exchange of its calcium ion for a metal with a greater binding affinity, forming a stable, water-soluble complex that is subsequently excreted by the body.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |
| Synonyms | Ca-DTPA, Calcium trisodium pentetate, Pentacine | |
| CAS Number | 12111-24-9 | |
| Molecular Formula | C14H18CaN3Na3O10 | |
| Molecular Weight | 497.35 g/mol , 497.4 Daltons | |
| Appearance | Supplied as a clear, colorless solution | |
| Biopharmaceutical Classification System (BCS) | Class III (High Solubility, Low Permeability) |
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical parameters of this compound is provided below. These values are critical for designing and interpreting experiments, as well as for formulation development.
Table 2: Quantitative Physicochemical Data for this compound
| Parameter | Value | Experimental Conditions | Source |
| Solubility | 100 mg/mL | In Water | |
| Insoluble | In DMSO | ||
| Melting Point | Not readily available; may decompose upon heating. | N/A | |
| pKa Values (of DTPA) | pKa1: 1.8, pKa2: 2.6, pKa3: 4.3, pKa4: 8.6, pKa5: 10.5 | Aqueous solution | Estimated from parent ligand |
| Stability | Stable for >3 years if stored properly (powder). A tentative expiry of 2 years is accepted for injections. | Dry, dark, 0 - 4 °C (short term), -20 °C (long term). | |
| Osmolality (of injection) | 1260 mOsmol/kg | 200 mg/mL solution in water for injection | |
| pH (of injection) | 7.3 - 8.3 | 200 mg/mL solution in water for injection |
Mechanism of Action: Heavy Metal Chelation
This compound functions as a chelating agent by exchanging its weakly bound calcium ion for multivalent metal cations for which the DTPA ligand has a higher affinity. This process forms a stable, soluble metal-DTPA chelate that can be readily excreted from the body, primarily through glomerular filtration in the kidneys. This mechanism is particularly effective for the decorporation of transuranic elements such as plutonium, americium, and curium.
The Structural Basis of Pentetate Calcium Trisodium Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic principles underlying the chelation of heavy metals and actinides by Pentetate calcium trisodium (B8492382) (Ca-DTPA). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, providing detailed data, experimental methodologies, and visual representations of the core concepts.
Core Mechanism of Action
Pentetate calcium trisodium (Ca-DTPA) is a chelating agent primarily indicated for the treatment of internal contamination with transuranic elements such as plutonium (Pu), americium (Am), and curium (Cm)[1]. Its efficacy is rooted in the fundamental principle of ligand exchange. The DTPA molecule, a polyamino carboxylic acid, has a high affinity for multivalent metal cations. In Ca-DTPA, the DTPA ligand is already complexed with a calcium ion. When Ca-DTPA is introduced into a biological system containing metal contaminants with a higher binding affinity for DTPA than calcium, a transmetallation reaction occurs. The contaminant metal ion displaces the calcium ion, forming a stable, water-soluble metal-DTPA complex that is then efficiently eliminated from the body, primarily through glomerular filtration and subsequent urinary excretion[2][3].
The DTPA anion (diethylenetriaminepentaacetate) is an octadentate ligand, possessing three amine nitrogens and five carboxylate groups that can act as electron-pair donors to coordinate with a central metal ion. This multidentate nature allows it to form highly stable, cage-like complexes with metal ions, effectively sequestering them from biological interactions.
Quantitative Analysis of Chelation Stability
The effectiveness of Ca-DTPA in chelating a specific metal ion is quantitatively described by the stability constant (log K or log β) of the resulting metal-DTPA complex. A higher stability constant indicates a more stable complex and, consequently, a greater likelihood that the metal will be effectively chelated and removed from the body. The following table summarizes the stability constants of DTPA with several relevant metal ions.
| Metal Ion | Oxidation State | Stability Constant (log β) |
| Plutonium | +3 | 20.58 ± 0.04[4][5][6][7] |
| Plutonium | +4 | 33.67 ± 0.02[4][5][6][7] |
| Americium | +3 | ~22.9 (Estimated) |
| Curium | +3 | 22.96 ± 0.05[1][8] |
| Calcium | +2 | 10.8 |
| Zinc | +2 | 18.3 |
| Manganese | +2 | 15.6 |
| Iron | +3 | 28.6 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented here are representative values from the literature.
Visualizing the Chelation Process and Experimental Workflow
To better understand the structural interactions and the process of characterizing Ca-DTPA chelation, the following diagrams are provided.
References
- 1. Complexation of curium(III) with DTPA at 10-70 °C: comparison with Eu(III)-DTPA in thermodynamics, luminescence, and coordination modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Item - Aqueous Complexation of Thorium(IV), Uranium(IV), Neptunium(IV), Plutonium(III/IV), and Cerium(III/IV) with DTPA - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Theoretical Models of Pentetate Calcium Trisodium Binding with Transuranic Elements: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a crucial chelating agent for the decorporation of internal transuranic contamination. This technical guide provides a comprehensive overview of the theoretical and experimental basis of Ca-DTPA's binding with transuranic elements, focusing on plutonium (Pu), americium (Am), and curium (Cm). It summarizes quantitative binding data, details experimental protocols for determining binding affinities, and describes the theoretical models used to understand these interactions at a molecular level. Visualizations of the chelation process and experimental workflows are provided to facilitate a deeper understanding of the subject.
Introduction
Internal contamination with transuranic elements, which are radioactive elements with atomic numbers greater than uranium, poses a significant health risk due to their long biological half-lives and the damaging effects of their radioactive emissions.[1][2][3] Pentetate calcium trisodium (Ca-DTPA), an aminopolycarboxylic acid chelating agent, is a primary medical countermeasure used to accelerate the elimination of certain transuranic elements from the body.[4][5]
The efficacy of Ca-DTPA is rooted in its high affinity for trivalent and tetravalent actinide ions. The fundamental mechanism involves the exchange of the calcium ion in the DTPA complex for a transuranic cation, forming a stable, water-soluble metal chelate that is readily excreted from the body, primarily through glomerular filtration in the kidneys.[6][7] This guide delves into the theoretical underpinnings and experimental validation of this crucial interaction.
Quantitative Binding Data
The stability of the complex formed between a chelating agent and a metal ion is a critical determinant of its efficacy. This stability is quantified by the stability constant (log K) or the overall formation constant (log β). A higher value indicates a more stable complex. The following table summarizes the reported stability constants for DTPA with key transuranic elements.
| Transuranic Element | Oxidation State | Stability Constant (log β) | Experimental Conditions | Reference(s) |
| Plutonium | +3 | 20.58 ± 0.04 | 1 M KCl, 25.0 ± 0.1 °C | [8] |
| Plutonium | +4 | 33.67 ± 0.02 | 1 M KNO₃, 25.0 ± 0.1 °C | [8] |
| Americium | +3 | 19.89 | Not specified | [9] |
| Americium | +3 | ~22.8 | Not specified | [10] |
| Curium | +3 | ~23.0 | Not specified | [10] |
| Californium | +3 | ~23.3 | Not specified | [10] |
Note: The stability of these complexes can be influenced by factors such as pH, ionic strength, and temperature. The values presented here are from specific studies and should be considered in the context of their experimental conditions.
Theoretical Models of Binding
The interaction between Ca-DTPA and transuranic elements has been extensively studied using computational quantum chemistry, primarily through Density Functional Theory (DFT).[11][12][13] These theoretical models provide invaluable insights into the geometry, electronic structure, and thermodynamics of the chelation process at the atomic level.
Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems, such as the complexes formed between DTPA and actinide ions. These calculations can predict various properties, including:
-
Binding Energies: To quantify the strength of the interaction between DTPA and the transuranic element.
-
Coordination Geometry: To determine the three-dimensional arrangement of the atoms in the complex, including bond lengths and angles.
-
Electronic Properties: To understand the nature of the chemical bonds (e.g., ionic vs. covalent character).
Commonly employed functionals for actinide complexes include B3LYP, BP86, and PBE, often paired with relativistic effective core potentials (ECPs) like ECP60MWB and basis sets such as 6-31+G(d) to account for the large number of electrons and relativistic effects in these heavy elements.[14] The Gaussian software package is frequently used for these calculations.[14]
DFT studies have shown that the DTPA ligand typically acts as an octadentate ligand, wrapping around the central actinide ion and forming a highly stable, cage-like structure.[10] The binding is primarily electrostatic, but with a degree of covalent character that is influenced by the specific transuranic element.
Experimental Protocols for Determining Binding Affinity
Several experimental techniques are employed to determine the stability constants of transuranic-DTPA complexes. The following are overviews of the most common methodologies.
Potentiometric Titration
Potentiometric titration is a classical and highly accurate method for determining stability constants.
Principle: A solution containing the transuranic ion and DTPA is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH (or electrode potential) is monitored as a function of the volume of titrant added. The resulting titration curve is then analyzed to determine the concentration of the different species in solution at equilibrium, from which the stability constants can be calculated.
Generalized Protocol:
-
Solution Preparation: Prepare solutions of the transuranic salt (e.g., PuCl₃, Am(NO₃)₃), DTPA, a strong acid (to lower the initial pH), and a strong base of known concentrations. An inert electrolyte (e.g., KNO₃, NaClO₄) is added to maintain a constant ionic strength.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Place the solution containing the transuranic ion and DTPA in a thermostated vessel. Titrate the solution with the standardized base, recording the pH and the volume of titrant added at regular intervals.
-
Data Analysis: Use specialized software (e.g., Hyperquad) to fit the titration data to a chemical model that includes all relevant species (free metal ion, free ligand, protonated ligand species, and the metal-ligand complex). The software refines the stability constants to achieve the best fit between the experimental and calculated titration curves.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used to determine stability constants by monitoring changes in the absorbance spectra of the transuranic ion upon complexation with DTPA.
Principle: The electronic transitions of the f-electrons in transuranic ions are sensitive to their chemical environment. When DTPA binds to a transuranic ion, the UV-Vis absorption spectrum of the ion changes. By measuring the absorbance at a specific wavelength as a function of the ligand concentration, the concentration of the complex and, consequently, the stability constant can be determined.
Generalized Protocol:
-
Spectral Characterization: Record the UV-Vis spectra of the free transuranic ion and the fully formed transuranic-DTPA complex to identify a wavelength where the change in absorbance upon complexation is significant.
-
Titration: Prepare a series of solutions with a constant concentration of the transuranic ion and varying concentrations of DTPA. Maintain constant pH and ionic strength.
-
Measurement: Measure the absorbance of each solution at the chosen wavelength.
-
Data Analysis: Plot the change in absorbance against the ligand concentration. The data can be fitted to a binding isotherm (e.g., using the Benesi-Hildebrand method for 1:1 complexes) to calculate the stability constant.
Solvent Extraction
Solvent extraction is a powerful technique for studying the thermodynamics of complexation.
Principle: This method involves the distribution of the transuranic ion between two immiscible liquid phases: an aqueous phase containing the ligand (DTPA) and an organic phase containing an extractant. The distribution of the transuranic ion between the two phases depends on the extent of its complexation with DTPA in the aqueous phase. By measuring the concentration of the transuranic ion in both phases at equilibrium, the stability constant of the aqueous complex can be determined.
Generalized Protocol:
-
Phase Preparation: Prepare an aqueous phase containing the transuranic ion, DTPA at a known concentration, and a buffer to control the pH. The organic phase consists of an extractant (e.g., thenoyltrifluoroacetone in benzene) dissolved in an appropriate organic solvent.
-
Equilibration: Mix equal volumes of the aqueous and organic phases and agitate them until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Analysis: Determine the concentration of the transuranic ion in both the aqueous and organic phases using a suitable analytical technique (e.g., radiometric counting).
-
Calculation: The distribution ratio (D) of the transuranic ion is calculated as the ratio of its concentration in the organic phase to that in the aqueous phase. The stability constant is then determined from the relationship between the distribution ratio and the ligand concentration.
Visualizations
Signaling Pathway: Chelation and Excretion of Transuranic Elements by Ca-DTPA
Caption: Chelation of a transuranic element by Ca-DTPA in the bloodstream and subsequent renal excretion.
Experimental Workflow: In Vivo Decorporation Study
Caption: A typical workflow for an in vivo study evaluating the decorporation efficacy of Ca-DTPA.
Logical Relationship: Determination of Stability Constant
Caption: Logical flow for the determination of a stability constant from experimental data.
Conclusion
The effective chelation of transuranic elements by this compound is a well-established medical countermeasure supported by a strong foundation of theoretical and experimental evidence. The high stability constants of the resulting complexes, confirmed by various analytical techniques, underscore the thermodynamic favorability of the chelation process. Computational models, particularly DFT, have provided a molecular-level understanding of the binding, which is crucial for the rational design of new and improved chelating agents. This guide provides a consolidated resource for professionals in the fields of radiochemistry, toxicology, and drug development, aiming to foster a deeper understanding and further research into the vital role of chelators in mitigating the risks of internal radionuclide contamination.
References
- 1. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complexing reactions of DTPA with uranium, neptunium and plutonium. Pt.1: Determination of stability constants of DTPA-Np(IV) complex [inis.iaea.org]
- 5. escholarship.org [escholarship.org]
- 6. Lauriston S. Taylor Lecture: the quest for therapeutic actinide chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pentetate Calcium Trisodium (Ca-DTPA) Use in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent indicated for the treatment of internal contamination with transuranic radionuclides such as plutonium, americium, and curium.[1] By exchanging its calcium ion for a metal with a greater binding capacity, Ca-DTPA forms stable, water-soluble complexes that are subsequently excreted by glomerular filtration into the urine.[2][3][4] This application note provides detailed experimental protocols for the use of Ca-DTPA in animal models, primarily focusing on rodents, to facilitate research into its efficacy and safety as a decorporation agent. The protocols are based on established methodologies and data from various animal studies.
Mechanism of Action
Ca-DTPA operates via a straightforward chelation mechanism. It is a polyamino carboxylic acid that can form coordination complexes with metal ions. The calcium ion in Ca-DTPA is readily displaced by multivalent cations, particularly transuranic metals and other heavy metals, for which the DTPA ligand has a higher affinity.[5][6] This results in a stable metal-DTPA complex that is rapidly cleared from the body, primarily through the kidneys.[4] This process reduces the systemic burden of the toxic metal, mitigating its potential for long-term damage.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various studies on the use of Ca-DTPA in animal models for the decorporation of radionuclides.
Table 1: Efficacy of Ca-DTPA in Different Animal Models
| Animal Model | Radionuclide | Contamination Route | Ca-DTPA Dose | Administration Route | Key Outcome | Reference |
| Rats (Sprague-Dawley) | Plutonium (Pu) | Pulmonary | 18 µmol/kg | Intratracheal (dry powder) | Limited transfer of Pu to liver and skeleton.[7] | [7] |
| Rats | Plutonium (Pu) | Pulmonary (nitrate) | 30 µmol/kg | Intravenous | As effective as insufflation in limiting extrapulmonary deposit.[7] | [7] |
| Beagles | Plutonium-238 (238Pu) | Inhalation (nitrate) | 30 µmol/kg | Intravenous (initial) | Removed about 85% of the initial pulmonary burden. | [8] |
| Rodents | Plutonium (Pu) | Systemic | 10-1,000 µmol/kg | Intravenous | ~10-fold higher rate of Pu elimination in urine compared to Zn-DTPA when treated within 1 hour.[9] | [2][9] |
| Rodents | Plutonium, Americium | Aerosol Inhalation | 2 µmol/kg | Inhalation | Reduced lung deposit to 1-2% of that in untreated animals.[3][9][10] | [3][9][10] |
| Rats (Wistar) | Yttrium-90 (90Y) | Puncture Wound | 34.7 µmol/kg | Intravenous | Reduced 90Y at the wound and in bone to 75.6% and 84.3% of controls, respectively.[6] | [6] |
| Rats (Wistar) | Yttrium-90 (90Y) | Puncture Wound | 34.7 µmol/kg | Direct Infiltration | Reduced radioactivity at the wound and in bone to 34.9% and 52.5% of controls, respectively.[6] | [6] |
Table 2: Toxicological Data for Ca-DTPA in Animal Models
| Animal Model | Dose | Administration Route | Duration | Observed Effects | Reference |
| Mice | 720-2880 µmol/kg/day | Subcutaneous | 5 daily injections | Teratogenic and embryotoxic effects (e.g., exencephaly, spina bifida).[11] | [11] |
| Mice | 360 µmol/kg/day | Subcutaneous | 5 daily doses | No harmful effects observed.[11] | [11] |
| Animals | High Doses | - | - | Depletion of endogenous zinc and manganese from the small intestine, skeleton, pancreas, and testes.[4][11] | [4][11] |
| Dogs | 5.8 µmol/kg | - | Every 5 hours | Led to death. | [12] |
| Animals | High Doses (≥ 2,000 µmol/kg) | - | - | Severe lesions in the kidneys, intestinal mucosa, and liver.[12] | [12] |
Experimental Protocols
The following are detailed protocols for the administration of Ca-DTPA in a rat model via intravenous and nebulized inhalation routes. These protocols should be adapted to the specific experimental design and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous Administration of Ca-DTPA in Rats
This protocol describes the administration of Ca-DTPA via the lateral tail vein.
Materials:
-
This compound (Ca-DTPA) solution (sterile, for injection)
-
Sterile saline or 5% Dextrose in Water (D5W) for dilution
-
Rat restrainer
-
Heat lamp or heating pad
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Gauze pads
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosage.
-
To promote vasodilation and improve vein visibility, warm the rat's tail using a heat lamp (at a safe distance to prevent burns) or a heating pad for 5-10 minutes.
-
-
Solution Preparation:
-
Ca-DTPA is typically supplied at a concentration of 200 mg/mL.[10]
-
Based on the desired dose (e.g., 30 µmol/kg), calculate the required volume of Ca-DTPA. The molecular weight of Ca-DTPA is 497.4 g/mol .
-
The calculated volume of Ca-DTPA may be diluted with sterile saline or D5W to a final volume suitable for slow intravenous injection (e.g., 0.1-0.5 mL).
-
-
Injection Procedure:
-
Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Clean the tail with a 70% isopropyl alcohol swab.
-
Identify one of the lateral tail veins.
-
Using a new sterile syringe and needle, insert the needle (bevel up) into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful placement.
-
Slowly inject the Ca-DTPA solution over 1-2 minutes. If swelling or resistance is observed, the needle is not in the vein and should be repositioned.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions, such as distress or changes in behavior.
-
Ensure the rat has free access to food and water.
-
For efficacy studies, collect urine and tissue samples at predetermined time points for analysis of radionuclide content.
-
Protocol 2: Nebulized Inhalation Administration of Ca-DTPA in Rats
This protocol provides a general guideline for administering Ca-DTPA via nebulization in an inhalation chamber.
Materials:
-
This compound (Ca-DTPA) solution
-
Sterile water or saline for dilution
-
Nebulizer (e.g., jet nebulizer)
-
Inhalation exposure chamber
-
Compressed air source
-
Animal housing compatible with the inhalation system
Procedure:
-
System Setup and Calibration:
-
Set up the inhalation exposure chamber according to the manufacturer's instructions.
-
Calibrate the nebulizer to determine the aerosol particle size distribution and output rate to ensure consistent delivery to the animals' respiratory tracts.
-
-
Animal Acclimation:
-
Acclimate the rats to the inhalation chamber and restraint tubes (if used) for several days prior to the experiment to minimize stress.
-
-
Solution Preparation:
-
For nebulization, Ca-DTPA solution should be diluted, typically at a 1:1 ratio with sterile water or saline.
-
Calculate the total volume of solution needed based on the nebulizer's output rate and the desired exposure duration.
-
-
Exposure Procedure:
-
Place the rats in the inhalation chamber.
-
Add the prepared Ca-DTPA solution to the nebulizer.
-
Connect the nebulizer to the compressed air source and the inhalation chamber.
-
Begin the aerosol generation and expose the animals for the predetermined duration.
-
Monitor the chamber environment (e.g., temperature, humidity, oxygen levels) throughout the exposure.
-
-
Post-Exposure Care and Monitoring:
-
After the exposure period, turn off the aerosol generation and allow the chamber to clear before removing the animals.
-
Return the rats to their home cages and monitor for any signs of respiratory distress or other adverse effects.
-
As with intravenous administration, collect relevant samples for efficacy and toxicological analysis.
-
Conclusion
The provided protocols and data offer a comprehensive resource for researchers investigating the use of this compound in animal models. Adherence to detailed and standardized procedures is crucial for obtaining reproducible and reliable results in studies of chelation therapy. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research objectives. Further research can help to optimize treatment regimens and better understand the long-term effects of Ca-DTPA administration.
References
- 1. 5.12. GLP rat nebulization study [bio-protocol.org]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orise.orau.gov [orise.orau.gov]
- 5. This compound | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. richardsemelka.com [richardsemelka.com]
- 7. research.vt.edu [research.vt.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. The scientific basis for chelation: animal studies and lead chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. droracle.ai [droracle.ai]
Application Notes and Protocols for Intravenous Administration of Pentetate Calcium Trisodium in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Pentetate calcium trisodium (B8492382) (Ca-DTPA) in rodent models. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of Ca-DTPA as a decorporation agent for various radionuclide and heavy metal contaminants.
Introduction
Pentetate calcium trisodium (Ca-DTPA) is a chelating agent that forms stable, soluble complexes with a variety of polyvalent metal ions. By exchanging its calcium ion for a metal with a greater binding affinity, Ca-DTPA facilitates the excretion of these metals from the body, primarily through glomerular filtration into the urine.[1][2][3] This mechanism makes it a critical countermeasure for internal contamination with transuranium elements such as plutonium, americium, and curium.[1][3][4] Rodent studies are fundamental in understanding the pharmacokinetics, efficacy, and safety profile of Ca-DTPA.
Mechanism of Action
Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1][3][4][5] It does not significantly penetrate cells or bind to tissues.[1][3][4][5] The core of its function lies in the principle of chelation, where the DTPA ligand encapsulates target metal ions, preventing them from depositing in tissues like bone and liver and rendering them excretable.[1] More than 99% of the injected dose is excreted in the urine within 24 hours.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various rodent studies involving the intravenous administration of Ca-DTPA.
Table 1: Efficacy of Ca-DTPA in Radionuclide Decorporation
| Animal Model | Contaminant | Ca-DTPA Dose (IV) | Time of Administration Post-Contamination | Efficacy Outcome | Reference |
| Rodents | Plutonium (Pu) | 10 - 1,000 µmol/kg | Within 1 hour | ~10-fold higher rate of Pu elimination in urine compared to Zn-DTPA.[1][2][3] | [1][2][3] |
| Rodents | Plutonium (Pu), Americium (Am) | 2 µmol/kg (inhalation) | 30 minutes | Reduced lung deposit to 1-2% of untreated animals; reduced systemic deposit in liver and skeleton by half.[1][2][3] | [1][2][3] |
| Rats | Yttrium-90 (⁹⁰Y) | 34.7 µmol/kg | 15 minutes | Reduced ⁹⁰Y at wound site to 75.6% and in bone to 84.3% of controls.[6] | [6] |
| Rats | Cerium-141 (¹⁴¹Ce) | Not Specified | 48 and 72 hours | Higher efficacy in reducing whole-body retention in older animals compared to younger animals.[7] | [7] |
Table 2: Pharmacokinetic Parameters of Ca-DTPA in Rodents
| Parameter | Value | Animal Model | Reference |
| Plasma Half-Life | Tri-exponential: 1.4 min, 14.5 min, 94.4 min | Human data, rodent PK is similar | [1][4][5] |
| Distribution | Rapidly in extracellular fluid space | Rodents | [1][3][4][5] |
| Metabolism | Minimal | Rodents | [1][3][5] |
| Excretion | >99% in urine within 24 hours | Human data, rodent excretion is similar | [1][2][3][4][5] |
Table 3: Toxicity of Ca-DTPA in Rodents
| Animal Model | Dose (IV unless specified) | Observation | Reference |
| Mice | 360 µmol/kg (daily for 5 days) | No harmful effects. | [1][4] |
| Mice | 720 - 2,880 µmol/kg (daily for 5 days, subcutaneous) | Teratogenic and embryocidal.[1][2][4] | [1][2][4] |
| Rats | 300 µmol/kg (daily for 4 days, intrathecal) | No deaths occurred.[8] | [8] |
| Rodents | High doses | Depletion of endogenous metals (Zn, Mg, Mn), kidney and liver vacuolization, small bowel hemorrhagic lesions.[1][2][4] | [1][2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intravenous administration of Ca-DTPA in rodents.
Protocol 1: Evaluation of Decorporation Efficacy Following Internal Contamination
This protocol is designed to assess the effectiveness of Ca-DTPA in enhancing the elimination of a radionuclide contaminant.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 4. orise.orau.gov [orise.orau.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effect of calcium trisodium DTPA in rats with puncture wound contaminated by 90Y-chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-related efficiency of Ca-DTPA to reduce 141Ce retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Nebulized Pentetate Calcium Trisodium (Ca-DTPA) Delivery in Inhalation Exposure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent primarily utilized for the decorporation of internalized transuranic radionuclides such as plutonium, americium, and curium.[1] Administration via nebulization offers a targeted approach for treating inhalation exposures, delivering the therapeutic agent directly to the lungs.[2][3] These application notes provide detailed protocols and supporting data for the delivery of nebulized Ca-DTPA in rodent inhalation exposure models, a critical step in the preclinical evaluation of this decorporation agent.
The provided methodologies and data are intended to serve as a comprehensive guide for researchers establishing and conducting in vivo inhalation studies with Ca-DTPA. Adherence to these protocols will facilitate the generation of reproducible and reliable data for assessing the efficacy and safety of nebulized Ca-DTPA therapy.
Data Presentation
Table 1: Aerosol Characteristics of Nebulized Ca-DTPA in a Rodent Exposure Model
| Parameter | Value | Source |
| Nebulizer Type | Retec Nebulizer | [4] |
| Ca-DTPA Solution | 25% in water | [4] |
| Chamber Concentration | 3.5 mg DTPA/L | [4] |
| Mass Median Aerodynamic Diameter (MMAD) | 4.3 µm | [4] |
| Geometric Standard Deviation (GSD) | 2.22 | [4] |
Table 2: Recommended Aerosol Particle Size for Rodent Inhalation Studies
| Parameter | Recommended Range | Rationale | Source |
| Mass Median Aerodynamic Diameter (MMAD) | 1 - 3 µm | Optimizes deposition in the lower respiratory tract of rodents. | [5] |
| Geometric Standard Deviation (GSD) | < 2.5 | Indicates a relatively uniform particle size distribution, leading to more consistent deposition. | [5] |
Table 3: Efficacy of Inhaled Ca-DTPA in Rats Following Pulmonary Contamination with Plutonium Nitrate
| Treatment Group | Lung Plutonium Retention (% of Control) | Liver Plutonium Retention (% of Control) | Skeleton Plutonium Retention (% of Control) | Source |
| Early Insufflation of Ca-DTPA Powder | ~50% | ~50% | ~60% | [6] |
| Delayed Intratracheal Ca-DTPA | No significant reduction | Reduced | Reduced | [6] |
Experimental Protocols
Protocol 1: Preparation of Ca-DTPA Solution for Nebulization
Objective: To prepare a sterile Ca-DTPA solution suitable for nebulization in animal inhalation exposure studies.
Materials:
-
Pentetate calcium trisodium (Ca-DTPA) ampoule (e.g., 1 g/5 mL)[7]
-
Sterile water for injection or sterile 0.9% saline[3]
-
Sterile syringes and needles
-
Sterile vials
Procedure:
-
Aseptically withdraw the Ca-DTPA solution from the ampoule.
-
For a 1:1 dilution, mix equal volumes of the Ca-DTPA solution and sterile water or saline in a sterile vial.[3] For a 25% solution, as used in one cited study, appropriate dilutions of a concentrated stock should be made with sterile water.[4]
-
Gently swirl the vial to ensure a homogenous solution.
-
Visually inspect the solution for any particulate matter before use.
-
Prepare fresh solutions for each experiment to ensure sterility and stability.
Protocol 2: Nebulized Ca-DTPA Delivery to Rodents using a Nose-Only Inhalation Exposure System
Objective: To deliver a controlled dose of nebulized Ca-DTPA to rodents for decorporation studies.
Materials and Equipment:
-
Nose-only inhalation exposure system (e.g., flow-past chamber)[8]
-
Jet or ultrasonic nebulizer (e.g., Retec nebulizer)[4]
-
Prepared sterile Ca-DTPA solution
-
Rodent restraints
-
Aerosol particle sizer (for characterization)
-
Air supply with controlled flow, temperature, and humidity
-
Exhaust system with appropriate filters
Procedure:
A. System Setup and Calibration:
-
Assemble the nose-only inhalation exposure system according to the manufacturer's instructions.
-
Integrate the nebulizer with the exposure system.
-
Calibrate the nebulizer to determine its output rate and the aerosol particle size distribution (MMAD and GSD) using the prepared Ca-DTPA solution.[5]
-
Adjust nebulizer settings (e.g., air pressure, flow rate) to achieve the desired aerosol characteristics, ideally an MMAD between 1-3 µm for optimal deep lung deposition in rodents.[5]
-
Set the environmental parameters within the exposure chamber (e.g., temperature, humidity) and ensure they are stable.
B. Animal Acclimatization and Exposure:
-
Acclimatize the animals to the restraint tubes to minimize stress during the experiment.[5]
-
Place the acclimatized animals in the restraint tubes and load them into the nose-only exposure chamber.
-
Initiate the aerosol generation and exposure for the predetermined duration. Exposure times in studies have ranged from 1 to 4 hours.[4][9]
-
Continuously monitor the aerosol concentration within the chamber throughout the exposure period.
-
At the end of the exposure, stop the aerosol generation and purge the chamber with clean air before removing the animals.
C. Post-Exposure Procedures:
-
Return the animals to their home cages and monitor for any adverse effects.
-
Collect biological samples (e.g., urine, feces, tissues) at specified time points for biodistribution and decorporation efficacy analysis.
-
Analyze the collected samples for the concentration of the radionuclide and/or Ca-DTPA.
Protocol 3: Analysis of Ca-DTPA in Biological Samples
Objective: To quantify the amount of Ca-DTPA in biological tissues to determine its biodistribution.
Methodology Overview: While specific protocols for Ca-DTPA analysis in rodent tissues were not found in the initial search, a common method for the analysis of chelating agents like DTPA in biological matrices is High-Performance Liquid Chromatography (HPLC). The following is a generalized approach based on available literature for similar compounds.
Procedure Outline:
-
Tissue Homogenization: Homogenize the collected tissue samples (e.g., lung, liver, kidney) in an appropriate buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the DTPA from the biological matrix.
-
Derivatization (if necessary): As DTPA lacks a strong chromophore, derivatization may be necessary to enhance its detection by UV-Vis or fluorescence detectors.
-
HPLC Analysis:
-
Column: Use a suitable C18 or ion-exchange column.
-
Mobile Phase: Employ an appropriate mobile phase, potentially with an ion-pairing reagent, to achieve good separation.
-
Detection: Utilize a UV-Vis, fluorescence, or mass spectrometry detector for quantification.
-
-
Quantification: Create a standard curve using known concentrations of Ca-DTPA to quantify the amount in the tissue samples.
Visualizations
Caption: Experimental workflow for nebulized Ca-DTPA delivery in a rodent inhalation model.
Caption: Mechanism of action for nebulized Ca-DTPA in radionuclide decorporation.
References
- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Decorporation of plutonium by pulmonary administration of Ca-DTPA dry powder: a study in rat after lung contamination with different plutonium forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irpa.net [irpa.net]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Early effects of inhaled Ca-DTPA on the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Radionuclide Removal by Ca-DTPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to quantify the removal of radionuclides by the chelating agent Calcium Diethylenetriaminepentaacetate (Ca-DTPA). Detailed protocols for sample collection, preparation, and analysis are provided to ensure accurate and reproducible results in experimental and clinical settings.
Introduction
Internal contamination with radionuclides such as plutonium, americium, and curium poses a significant health risk due to their long biological half-lives and the damaging effects of ionizing radiation on tissues. Ca-DTPA is a therapeutic agent that forms stable, water-soluble complexes with these transuranic elements, thereby enhancing their excretion from the body, primarily through urine.[1][2] Accurate quantification of radionuclide removal is crucial for assessing the efficacy of Ca-DTPA treatment, optimizing dosing regimens, and understanding the biokinetics of both the contaminant and the chelating agent.
This document outlines the primary analytical methods for this quantification, including gamma spectrometry, alpha spectrometry, and liquid scintillation counting, applied to various biological samples.
Mechanism of Action of Ca-DTPA
Ca-DTPA works through a process of ligand exchange. The calcium ion in the Ca-DTPA complex is displaced by trivalent and tetravalent actinides like plutonium (Pu), americium (Am), and curium (Cm), for which DTPA has a higher binding affinity. The resulting radionuclide-DTPA complex is a stable, water-soluble chelate that is rapidly filtered by the kidneys and excreted in the urine.[1][2] This process effectively prevents the radionuclide from depositing in target organs such as the bone, liver, and lungs, thus reducing the long-term radiation dose to the body.
Caption: Mechanism of Ca-DTPA in radionuclide decorporation.
Quantitative Data on Ca-DTPA Efficacy
The effectiveness of Ca-DTPA in removing radionuclides has been documented in numerous studies. The following tables summarize key quantitative data from both human cases and animal studies.
Table 1: Efficacy of Ca-DTPA in Decorporation of Plutonium (Pu)
| Species | Route of Contamination | Treatment Regimen | Outcome Measure | Efficacy | Reference |
| Human (Female) | Inhalation | 1g Ca-DTPA IV on days 0, 5, and 14 | Committed Effective Dose | 1.2 mSv (with treatment) | [3][4][5] |
| Human | Inhalation | Delayed Ca-DTPA | Urinary Excretion | Enhanced excretion, particularly on the first day after treatment | [6] |
| Rat | Pulmonary (Pu nitrate) | Early insufflation of Ca-DTPA powder (18 µmol/kg) | Lung Retention | Twice as effective as IV injection | [1] |
| Rat | Pulmonary (PuO2) | Delayed intratracheal Ca-DTPA | Systemic Burden | Limited transfer to liver and skeleton | [1] |
Table 2: Efficacy of Ca-DTPA in Decorporation of Americium (Am) and Curium (Cm)
| Species | Radionuclide | Treatment Regimen | Outcome Measure | Efficacy | Reference |
| Human | Americium-241 | Long-term Ca-DTPA (1g/week for 6.5 years) | Body Burden Reduction | Total body burden decreased with half-lives of ~0.79 and 24 years. Urinary excretion increased 10-fold. | [7] |
| Rat | Americium-241 | Prompt local or systemic DTPA | Tissue Retention | Significantly reduced systemic retention in skeleton and liver | [8] |
| Dog | Americium-241 | C2E2 (oral pro-drug of DTPA) | Chelation in Plasma | Effective chelation, demonstrating potential for oral administration | [9] |
Experimental Protocols
Detailed methodologies for quantifying radionuclide removal are essential for obtaining reliable data. The following protocols are provided for key analytical techniques.
Experimental Workflow Overview
The general workflow for a radionuclide decorporation study involving Ca-DTPA is outlined below.
Caption: General experimental workflow for a Ca-DTPA study.
Protocol 1: Quantification of Gamma-Emitting Radionuclides in Urine by Gamma Spectrometry
Application: This protocol is suitable for the non-destructive analysis of gamma-emitting radionuclides (e.g., Americium-241) in urine samples.
Materials:
-
High-Purity Germanium (HPGe) detector
-
Multichannel Analyzer (MCA)
-
Lead shielding
-
Marinelli beakers or other appropriate counting containers
-
Certified radionuclide standards for energy and efficiency calibration
-
Urine collection containers
Procedure:
-
Sample Collection: Collect 24-hour urine samples from subjects. Record the total volume.
-
Sample Preparation:
-
Thoroughly mix the 24-hour urine sample.
-
Transfer a known volume of urine (e.g., 1 liter) into a Marinelli beaker.
-
For low activity samples, a concentration step may be required. This can be achieved by evaporation or co-precipitation with a carrier such as calcium phosphate.
-
-
Calibration:
-
Perform energy and efficiency calibrations of the HPGe detector using a certified multi-nuclide standard in the same geometry (Marinelli beaker with water) as the samples.
-
-
Measurement:
-
Place the Marinelli beaker containing the urine sample on the HPGe detector within the lead shield.
-
Acquire a gamma spectrum for a sufficient counting time to achieve the desired statistical uncertainty. Counting times can range from a few hours to 24 hours depending on the sample activity.
-
Acquire a background spectrum using a Marinelli beaker filled with distilled water for the same counting time.
-
-
Data Analysis:
-
Identify the photopeaks corresponding to the radionuclide of interest (e.g., 59.5 keV for Americium-241).
-
Subtract the background counts from the sample spectrum.
-
Calculate the net counts in the photopeak of interest.
-
Determine the activity of the radionuclide in the sample using the pre-determined counting efficiency for that energy.
-
Calculate the total activity excreted in 24 hours by correcting for the total urine volume.
-
Protocol 2: Quantification of Alpha-Emitting Radionuclides in Feces by Alpha Spectrometry
Application: This protocol is designed for the quantification of alpha-emitting radionuclides (e.g., Plutonium-239) in fecal samples, which requires chemical separation to prepare a thin source for counting.
Materials:
-
Alpha spectrometer with a silicon detector
-
Vacuum chamber
-
Muffle furnace
-
Hot plate
-
Centrifuge
-
Glass beakers and vials
-
Anion exchange resin
-
Hydrochloric acid (HCl), Nitric acid (HNO₃), Hydrofluoric acid (HF)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Tracer radionuclide (e.g., Pu-242) for chemical yield determination
-
Electrodeposition or microprecipitation apparatus
Procedure:
-
Sample Collection: Collect 24-hour or 48-hour fecal samples.
-
Sample Preparation (Ashing and Digestion):
-
Dry the fecal sample in an oven at 105°C.
-
Ash the dried sample in a muffle furnace at 450-500°C until a white or gray ash is obtained.
-
Spike the ash with a known amount of tracer (e.g., Pu-242).
-
Digest the ash with a mixture of concentrated HNO₃ and HCl on a hot plate. Repeated additions of acid may be necessary. If silica (B1680970) is present, add HF.
-
-
Radiochemical Separation:
-
Dissolve the digested sample in 8M HNO₃.
-
Load the solution onto an anion exchange column pre-conditioned with 8M HNO₃. Plutonium (IV) will be adsorbed onto the resin.
-
Wash the column with 8M HNO₃ to remove interfering elements.
-
Elute the plutonium from the column with a reducing agent in dilute HCl (e.g., 0.1 M HCl with a small amount of NH₄I).
-
-
Source Preparation:
-
Prepare a thin, uniform source for alpha spectrometry by either electrodeposition onto a stainless steel disc or by microprecipitation with a carrier like neodymium fluoride (B91410) (NdF₃) and filtering onto a membrane filter.
-
-
Measurement:
-
Place the prepared source in the vacuum chamber of the alpha spectrometer.
-
Acquire an alpha spectrum for a sufficient time to obtain good counting statistics.
-
-
Data Analysis:
-
Identify the peaks corresponding to the radionuclide of interest (e.g., Pu-239) and the tracer (e.g., Pu-242).
-
Calculate the chemical recovery based on the counts in the tracer peak.
-
Determine the activity of the radionuclide of interest in the sample, correcting for chemical yield.
-
Protocol 3: Quantification of Beta-Emitting Radionuclides in Biological Tissues by Liquid Scintillation Counting
Application: This protocol is suitable for quantifying beta-emitting radionuclides (e.g., as part of a mixed fission product contamination) in tissue samples.
Materials:
-
Liquid Scintillation Counter (LSC)
-
Glass scintillation vials
-
Tissue solubilizer (e.g., Soluene-350, SOLVABLE)
-
Liquid scintillation cocktail
-
Hydrogen peroxide (30%)
-
Incubator or water bath
Procedure:
-
Sample Collection: At the end of the study, euthanize the animal and dissect the tissues of interest (e.g., liver, femur, lung).
-
Sample Preparation (Solubilization):
-
Weigh a small piece of tissue (e.g., 100-200 mg) and place it in a glass scintillation vial.
-
Add 1-2 mL of tissue solubilizer to the vial.
-
Incubate the vial at 50-60°C until the tissue is completely dissolved.[10]
-
Cool the vial to room temperature.
-
If the solution is colored, add a few drops of 30% hydrogen peroxide to decolorize it, being careful to allow any foaming to subside.[10]
-
-
Scintillation Cocktail Addition:
-
Add 10-15 mL of a suitable liquid scintillation cocktail to the vial.
-
Cap the vial tightly and shake vigorously to ensure a homogeneous mixture.
-
-
Measurement:
-
Wipe the outside of the vial to remove any fingerprints or smudges.
-
Place the vial in a dark, temperature-controlled environment (often within the LSC) for at least one hour to allow for dark adaptation and decay of chemiluminescence.
-
Count the sample in the Liquid Scintillation Counter. Use appropriate energy windows for the radionuclide of interest.
-
-
Data Analysis:
-
The LSC will report the counts per minute (CPM).
-
Use a quench curve to correct the CPM for quenching and convert it to disintegrations per minute (DPM), which represents the actual activity.
-
Express the results as activity per gram of tissue.
-
Logical Relationships in Radionuclide Decorporation Therapy
The decision-making process and the factors influencing the effectiveness of Ca-DTPA treatment can be visualized as a logical flow.
Caption: Logical flow for Ca-DTPA treatment decisions.
References
- 1. Decorporation of plutonium by pulmonary administration of Ca-DTPA dry powder: a study in rat after lung contamination with different plutonium forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Modeling Plutonium Decorporation in a Female Nuclear Worker Treated with Ca-DTPA after Inhalation Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. osti.gov [osti.gov]
- 7. Long-term removal of /sup 241/Am using Ca-DTPA (Journal Article) | ETDEWEB [osti.gov]
- 8. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Measuring Pentetate Calcium Trisodium (Ca-DTPA) Efficacy Using Gamma Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing gamma spectroscopy to assess the efficacy of Pentetate calcium trisodium (B8492382) (Ca-DTPA) in promoting the decorporation of internal radionuclide contamination, primarily focusing on actinides such as Americium-241 (²⁴¹Am) and Plutonium-239 (²³⁹Pu).
Introduction
Pentetate calcium trisodium (Ca-DTPA) is a chelating agent administered to enhance the elimination of certain internally deposited radionuclides.[1][2] Its efficacy is determined by measuring the increase in the excretion of these contaminants from the body following treatment. Gamma spectroscopy is a pivotal analytical technique for this purpose, offering high-resolution detection and quantification of gamma-emitting radionuclides in biological samples.[3][4]
This document outlines the principles, experimental protocols, and data analysis methodologies for employing gamma spectroscopy in Ca-DTPA efficacy studies.
Principle of Efficacy Measurement
The primary metric for quantifying the effectiveness of Ca-DTPA is the Excretion Enhancement Factor (EEF) . The EEF is the ratio of the radionuclide excretion rate after Ca-DTPA administration to the excretion rate before treatment.[2] An EEF significantly greater than 1 indicates that the chelation therapy is effective in removing the radionuclide from the body. The excretion is typically measured in urine and/or feces.[5][6]
Experimental Workflow Overview
The overall workflow for assessing Ca-DTPA efficacy using gamma spectroscopy involves several key stages, from baseline measurement to post-treatment analysis.
Materials and Equipment
-
High-Purity Germanium (HPGe) detector with appropriate shielding
-
Multichannel Analyzer (MCA) and data acquisition software
-
Standard gamma sources for energy and efficiency calibration (e.g., mixed nuclide sources traceable to NIST)
-
Marinelli beakers or other suitable sample containers
-
Fume hood for sample handling
-
Personal Protective Equipment (PPE)
-
Analytical balance
-
Freeze-dryer (for fecal samples)
-
Muffle furnace (for ashing fecal samples)
-
Acids (e.g., nitric acid) for sample digestion
Experimental Protocols
Gamma Spectrometer Calibration
Accurate quantification of radionuclides requires proper calibration of the HPGe detector.
5.1.1. Energy Calibration:
-
Acquire a spectrum from a standard source with multiple known gamma-ray energies (e.g., ¹⁵²Eu, ¹³³Ba).
-
Identify the channel numbers corresponding to the photopeaks of the known gamma energies.
-
Perform a linear or polynomial fit of energy versus channel number to establish the energy calibration curve.
5.1.2. Efficiency Calibration:
-
Use a calibrated multi-nuclide standard source with a geometry identical to that of the samples to be analyzed (e.g., Marinelli beaker).
-
Acquire a spectrum for a known live time.
-
For each major photopeak, calculate the net peak area (total counts minus background).
-
Calculate the detection efficiency (ε) at each energy using the following formula: ε = (Net Peak Area) / (Live Time × Source Activity × Gamma-ray Intensity)
-
Plot the efficiency as a function of energy and fit the data to generate an efficiency curve.
Sample Collection and Preparation
5.2.1. Urine Sample Protocol:
-
Collection: Collect 24-hour urine samples in appropriate containers before and after Ca-DTPA administration.
-
Aliquoting: Thoroughly mix the 24-hour collection and take a representative aliquot of a fixed volume (e.g., 1 liter) for analysis.
-
Containerization: Transfer the aliquot into a calibrated counting geometry (e.g., Marinelli beaker).
-
Measurement: Place the sample on the HPGe detector and acquire a gamma spectrum for a predetermined live time (e.g., 1-24 hours, depending on the expected activity).
5.2.2. Fecal Sample Protocol:
-
Collection: Collect 24-hour fecal samples before and after Ca-DTPA administration.
-
Homogenization: Homogenize the entire sample.
-
Drying: Dry the sample to a constant weight, for example by freeze-drying.
-
Ashing (Optional but Recommended): Ash the dried sample in a muffle furnace at a controlled temperature (e.g., 450-550 °C) to reduce the matrix and concentrate the radionuclides.
-
Containerization: Transfer the ashed sample into a calibrated counting geometry and record the final weight.
-
Measurement: Acquire a gamma spectrum as with the urine samples.
In Vivo Measurement Protocol (for Lung Burden)
For assessing the reduction of radionuclide burden in specific organs like the lungs, in vivo counting can be employed.
-
Detector Setup: Use a specialized HPGe detector system designed for lung burden analysis, often consisting of an array of detectors.
-
Calibration: Calibrate the system using a phantom (e.g., a torso phantom) containing a known activity of the radionuclide of interest to account for tissue attenuation.
-
Measurement: Position the subject according to the established protocol for the lung counter. Acquire spectra before and at various time points after Ca-DTPA administration.
Data Analysis and Efficacy Calculation
Gamma Spectrum Analysis
-
Identify the characteristic gamma-ray peaks of the radionuclide of interest (e.g., 59.5 keV for ²⁴¹Am).
-
Determine the net peak area for the identified photopeak in both pre- and post-treatment samples.
-
Calculate the activity (A) in Becquerels (Bq) for each sample using the following equation:
A (Bq) = Net Peak Area / (Live Time (s) × ε × Iγ)
Where:
-
ε is the detector efficiency at the gamma-ray energy.
-
Iγ is the gamma-ray intensity (emission probability).
-
Calculation of Excretion Enhancement Factor (EEF)
The EEF is calculated as follows:
EEF = (Activity in 24h post-treatment sample) / (Activity in 24h pre-treatment sample)
A higher EEF value signifies greater efficacy of the Ca-DTPA treatment.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data from a Ca-DTPA efficacy study.
Table 1: Gamma Spectrometer Calibration Data
| Radionuclide | Gamma Energy (keV) | Certified Activity (Bq) | Net Peak Area | Efficiency (ε) |
| ²⁴¹Am | 59.5 | Value | Value | Value |
| ¹³⁷Cs | 661.7 | Value | Value | Value |
| ⁶⁰Co | 1173.2 | Value | Value | Value |
| ⁶⁰Co | 1332.5 | Value | Value | Value |
Table 2: Ca-DTPA Efficacy Data for ²⁴¹Am Decorporation
| Subject ID | Sample Type | Pre-Treatment Activity (Bq/24h) | Post-Treatment Activity (Bq/24h) | Excretion Enhancement Factor (EEF) |
| 001 | Urine | Value | Value | Value |
| 001 | Feces | Value | Value | Value |
| 002 | Urine | Value | Value | Value |
| 002 | Feces | Value | Value | Value |
Signaling Pathway and Logical Relationships
The mechanism of action of Ca-DTPA involves the formation of a stable complex with the radionuclide, which is then excreted from the body.
Conclusion
Gamma spectroscopy is a robust and reliable method for quantifying the efficacy of Ca-DTPA in promoting the decorporation of gamma-emitting radionuclides. By following standardized protocols for calibration, sample preparation, and data analysis, researchers can obtain accurate and reproducible results to support drug development and radiological emergency preparedness. The Excretion Enhancement Factor remains the key quantitative endpoint for these studies.
References
- 1. New NIST Method Precisely Measures Radioactivity in Tiny Samples | NIST [nist.gov]
- 2. ortec-online.com [ortec-online.com]
- 3. bundesumweltministerium.de [bundesumweltministerium.de]
- 4. Improved measurement of the glomerular filtration rate from Tc-99m DTPA scintigraphy in patients following nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standards, Guides and Protocols | NIST [nist.gov]
- 6. Best Practices for HPGe Detector Handling and Maintenance [ortec-online.com]
Application Notes and Protocols for Assessing Pentetate Calcium Trisodium (Ca-DTPA) Treatment Effectiveness
Introduction
Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent utilized for the treatment of internal contamination with transuranic radionuclides, including plutonium, americium, and curium.[1] Its efficacy is rooted in the principles of chelation and ion exchange. Ca-DTPA exchanges its calcium ion for a metal with a greater binding capacity, forming a stable, water-soluble complex.[2][3] This newly formed chelate is then readily excreted from the body, primarily through glomerular filtration into the urine.[1][4] This process effectively reduces the biological half-life of the contaminant, mitigating its long-term radiotoxicity.[1] The effectiveness of Ca-DTPA treatment is highest when administered soon after contamination, as its ability to chelate metals decreases once they become sequestered in tissues like the liver and bone.[2][4]
These application notes provide detailed bioassay procedures and protocols for researchers, scientists, and drug development professionals to assess the therapeutic effectiveness of Ca-DTPA in both preclinical and clinical settings.
Mechanism of Action
Ca-DTPA operates by forming a stable complex with the contaminating metal ion. The DTPA ligand envelops the metal, and the resulting water-soluble complex is cleared by the kidneys. This mechanism prevents the deposition of radionuclides in sensitive tissues and accelerates their elimination from the body.
Caption: Mechanism of Ca-DTPA action.
Application Notes
Principle of Bioassays for Ca-DTPA Effectiveness
The primary method for assessing the efficacy of Ca-DTPA is to measure the increased rate of radionuclide elimination from the body following treatment.[5] Bioassays, which involve the quantitative analysis of radioactive materials in biological samples (primarily urine and feces), are the cornerstone of this assessment.[2][6] By comparing excretion data from before and after Ca-DTPA administration, a quantitative measure of treatment success, known as the Excretion Enhancement Factor (EEF), can be determined.[4]
Key Bioassay Types and Parameters
-
In Vivo Bioassays (Human and Animal Models): These are the most direct methods for determining efficacy.
-
Urine and Fecal Analysis: The most critical component of monitoring. Samples are collected before treatment to establish a baseline excretion rate and then periodically during and after treatment to measure the increase in elimination.[2]
-
Whole-Body Counting (WBC): A non-invasive technique that measures photons emitted by radionuclides within the body, providing an estimate of the total body burden and its change over time.[5]
-
Tissue Analysis (Preclinical): In animal models, analysis of key organs (liver, bone, lungs) at the end of the study reveals the extent to which Ca-DTPA has reduced the contaminant burden in deposition sites.[3][7]
-
-
In Vitro Bioassays: These assays are useful for screening potential chelating agents or understanding specific mechanisms.
-
Cell-Based Assays: Can be used to assess a chelator's ability to remove metals from cells, for example, in iron-loaded hepatocyte models.[8]
-
Spectrophotometric Assays: These cell-free assays measure the chelation of a metal ion by a compound, often by observing a color change when the chelator competes with a colored indicator reagent like ferrozine.[9]
-
Safety and Monitoring Parameters
While Ca-DTPA is generally well-tolerated, it can chelate endogenous essential metals, particularly zinc.[10][11] Therefore, monitoring is recommended.
-
Serum Analysis: Monitor serum creatinine, Blood Urea Nitrogen (BUN), and electrolytes to assess renal function.[2]
-
Hematology: A complete blood count (CBC) with differential should be monitored.[2]
-
Essential Metals: Monitor serum levels of zinc and manganese, as Ca-DTPA can increase their excretion.[11][12]
Data Presentation
Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.
Table 1: Summary of In Vivo Ca-DTPA Efficacy in Animal Models (Data is representative and compiled from principles described in cited literature)
| Contaminant | Animal Model | Contamination Route | Treatment Protocol | Organ | % Reduction in Contaminant vs. Untreated Control[3][7] |
| Plutonium (Pu) | Rat | Wound | Single IV Injection (30 µmol/kg) | Skeleton | 56% |
| Plutonium (Pu) | Rat | Wound | Single IV Injection (30 µmol/kg) | Liver | 80% |
| Plutonium (Pu) | Rat | Pulmonary | IV Injection (Ca-DTPA) | Bone | 0.16% of Initial Body Burden (vs. 0.082% for continuous Zn-DTPA) |
| Americium (Am) | Rat | Pulmonary | Local Lung Administration | Lung | 21% |
Table 2: Calculation of Excretion Enhancement Factor (EEF) in a Human Case (This table provides a representative calculation based on the EEF concept)
| Parameter | Value | Unit | Reference |
| Pre-Treatment Urinary Excretion (24h) | 0.5 | Bq/day | Baseline Measurement[4][13] |
| Maximum Post-Treatment Urinary Excretion (24h) | 25.0 | Bq/day | Post-Ca-DTPA Administration[4][13] |
| Excretion Enhancement Factor (EEF) | 50 | (unitless) | (Max Post-Treatment / Pre-Treatment) |
Table 3: Effect of Intravenous Ca-DTPA on Essential Metal Excretion in Humans
| Metal | Mean Increase in Urinary Excretion (vs. Baseline) | Notes |
| Zinc (Zn) | Significant increase | Serum zinc levels may decrease concurrently.[10][11] |
| Manganese (Mn) | Significant increase | Transient reduction in serum manganese may be observed.[10][11] |
| Lead (Pb) | Increased | Ca-DTPA is effective at removing lead.[10][12] |
| Cadmium (Cd) | Increased | Ca-DTPA is effective at removing cadmium.[10][12] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Ca-DTPA Efficacy in a Rodent Model
This protocol outlines a procedure to evaluate the efficacy of Ca-DTPA in reducing the body burden of a radionuclide following contamination in rats.[3]
References
- 1. What is Pentetate Calcium Trisodium used for? [synapse.patsnap.com]
- 2. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. bioone.org [bioone.org]
- 7. Internal Contamination with Transuranium Radionuclides: Systematic Review on Assessment Methods and Diethylenetriamine Pentaacetate (DTPA) Treatment | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 8. In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irpa.net [irpa.net]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Studies of Pentetate Calcium Trisodium (Ca-DTPA) Chelation with Plutonium Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methodologies to assess the chelation of plutonium isotopes by Pentetate calcium trisodium (B8492382) (Ca-DTPA). The provided protocols and data are intended to guide the design and execution of experiments for the evaluation of Ca-DTPA as a decorporation agent for plutonium contamination.
Introduction
Pentetate calcium trisodium (Ca-DTPA) is a chelating agent approved for the treatment of internal contamination with transuranic elements, including plutonium.[1][2][3] The primary mechanism of action involves the exchange of the calcium ion in the DTPA molecule for a plutonium ion, forming a stable, water-soluble Pu-DTPA complex that is readily excreted from the body through urine.[4] In vitro studies are crucial for elucidating the fundamental chelation chemistry, determining binding affinities, and evaluating the efficacy of Ca-DTPA under various physiological conditions, thereby providing essential data for dosimetry models and the development of new therapeutic strategies.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from in vitro and related studies on Ca-DTPA chelation of plutonium.
Table 1: In Vitro Chelation Efficacy of Ca-DTPA with Plutonium
| Parameter | Value | Species/Matrix | Conditions | Source |
| Displacement of Plutonium from High-Molecular-Weight Ligands | < 5% | Contaminated Rat Plasma | Recommended therapeutic dose | [5] |
Table 2: General Properties of Ca-DTPA and Plutonium Chelation
| Property | Description | Source |
| Stability of Pu-DTPA Complex | Forms a stable, water-soluble complex. | |
| Primary Route of Excretion | The Pu-DTPA complex is excreted primarily via glomerular filtration in the urine. | |
| pH of Ca-DTPA solution | The pH of the Ca-DTPA solution for injection is between 7.3 and 8.3. | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the chelation of plutonium by Ca-DTPA. These protocols are based on methodologies described in the scientific literature and are intended to be adapted by researchers to their specific experimental needs.
Protocol 1: In Vitro Plutonium Chelation Assay in Plasma using Ultrafiltration
This protocol is designed to assess the ability of Ca-DTPA to remove plutonium that is bound to plasma proteins.
Objective: To quantify the percentage of plutonium chelated by Ca-DTPA from contaminated plasma.
Materials:
-
This compound (Ca-DTPA) solution
-
Plutonium isotope stock solution (e.g., 238Pu, 239Pu)
-
Freshly collected heparinized plasma (human or animal)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrafiltration devices (e.g., centrifugal filters with a molecular weight cutoff of 10 kDa)
-
Incubator or water bath at 37°C
-
Gamma counter or liquid scintillation counter appropriate for the plutonium isotope
-
Personal Protective Equipment (PPE) and radiation safety equipment suitable for handling plutonium
Procedure:
-
Preparation of Contaminated Plasma:
-
In a certified radiological fume hood, spike the plasma with the plutonium stock solution to achieve a final activity concentration relevant to the research question.
-
Incubate the contaminated plasma at 37°C for a specified period (e.g., 1-2 hours) to allow for plutonium to bind to plasma components.
-
-
Chelation Reaction:
-
Add Ca-DTPA solution to the contaminated plasma to achieve the desired final concentration (e.g., concentrations bracketing the therapeutic dose).
-
Include a control sample with no Ca-DTPA.
-
Incubate the samples at 37°C for a defined period (e.g., 1, 4, 24 hours).
-
-
Separation of Chelated Plutonium:
-
Transfer an aliquot of each sample to an ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the low-molecular-weight fraction (containing the Pu-DTPA complex) from the high-molecular-weight fraction (containing protein-bound plutonium).
-
-
Quantification of Plutonium:
-
Measure the radioactivity in the filtrate (low-molecular-weight fraction) and the retentate (high-molecular-weight fraction) using an appropriate radiation detector.
-
-
Calculation of Chelation Efficiency:
-
Calculate the percentage of plutonium chelated using the following formula:
-
Protocol 2: Biphasic Acellular In Vitro Assay for Chelation Efficacy
This protocol simulates the removal of plutonium from a storage compartment into a fluid compartment, mimicking in vivo conditions.
Objective: To evaluate the effectiveness of Ca-DTPA in mobilizing plutonium from a simulated tissue matrix.
Materials:
-
Ca-DTPA solution
-
Plutonium isotope stock solution
-
Simulated biological fluid (e.g., simulated lung fluid, interstitial fluid)
-
Matrix for plutonium deposition (e.g., collagen-coated beads, hydroxyapatite (B223615) for bone simulation)
-
Dialysis membrane or similar semi-permeable barrier
-
Shaking incubator or orbital shaker
-
Radiation detection instrumentation
Procedure:
-
Loading the Matrix with Plutonium:
-
Incubate the chosen matrix material with the plutonium stock solution to allow for adsorption of the radionuclide.
-
Wash the matrix to remove any unbound plutonium.
-
-
Assay Setup:
-
Place the plutonium-loaded matrix in a chamber (the "storage" compartment).
-
Separate the storage compartment from a second chamber (the "fluid" compartment) containing the simulated biological fluid using a dialysis membrane.
-
-
Chelation:
-
Add Ca-DTPA to the fluid compartment at various concentrations.
-
Include a control with no Ca-DTPA.
-
Incubate the system at 37°C with gentle agitation for a set time course (e.g., sampling at 1, 4, 8, 24 hours).
-
-
Quantification:
-
At each time point, take an aliquot from the fluid compartment and measure the radioactivity to determine the amount of plutonium that has been chelated and has diffused across the membrane.
-
-
Data Analysis:
-
Plot the amount of plutonium in the fluid compartment over time for each Ca-DTPA concentration to determine the mobilization rate.
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
References
- 1. Chelation Modeling of a Plutonium-238 Inhalation Incident Treated with Delayed DTPA (Journal Article) | OSTI.GOV [osti.gov]
- 2. Improved Modeling of Plutonium-DTPA Decorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Chelation Model Validation: Modeling of a Plutonium-238 Inhalation Incident Treated with DTPA at Los Alamos National Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pentetate Calcium Trisodium (Ca-DTPA) Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of their elimination from the body.[1] These application notes provide a detailed protocol for the preparation of a sterile Ca-DTPA solution for injection, based on the formulation of the commercially available product. The provided protocol is intended for research and development purposes and should be performed by qualified personnel in a sterile compounding environment.
Product Formulation and Specifications
The target formulation for the Pentetate calcium trisodium solution for injection is a clear, colorless, and sterile solution with the following specifications:
| Parameter | Value | Source |
| Active Ingredient | This compound | [1][2] |
| Concentration | 200 mg/mL | [1][2][3] |
| Starting Materials (per mL) | 158.17 mg Pentetic Acid | [1][2][3] |
| 40.24 mg Calcium Carbonate | [1][2][3] | |
| Solvent | Water for Injection, USP | [1][2] |
| pH Adjuster | Sodium Hydroxide (NaOH) | [1][2] |
| Final pH | 7.3 - 8.3 | [1][2][3] |
| Osmolarity | ~1260 mOsmol/kg | [2][3] |
| Appearance | Clear, colorless solution | [2] |
| Sterility | Sterile and non-pyrogenic | [2] |
Experimental Protocol: Preparation of this compound Solution for Injection (200 mg/mL)
This protocol describes the preparation of a batch of this compound solution for injection. All procedures should be conducted in a laminar airflow hood using aseptic techniques.
Materials:
-
Pentetic Acid (DTPA)
-
Calcium Carbonate (CaCO₃)
-
Sodium Hydroxide (NaOH) solution (e.g., 1N or 5N, sterile)
-
Water for Injection (WFI), USP
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter with a sterile probe
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile vials for final product packaging
Procedure:
-
Reagent Calculation: Calculate the required amounts of Pentetic Acid and Calcium Carbonate for the desired batch size. For example, to prepare 100 mL of the 200 mg/mL solution, you will need 15.817 g of Pentetic Acid and 4.024 g of Calcium Carbonate.
-
Dissolution: a. In a sterile beaker, add approximately 70% of the final volume of Water for Injection. b. While stirring with a sterile magnetic stir bar, slowly add the calculated amount of Pentetic Acid to the water. c. Continue stirring until the Pentetic Acid is fully dissolved. d. Slowly add the calculated amount of Calcium Carbonate to the Pentetic Acid solution. Effervescence (release of CO₂) will occur. Continue stirring until the reaction ceases and the Calcium Carbonate is completely dissolved.
-
pH Adjustment: a. Calibrate the pH meter according to the manufacturer's instructions. b. Aseptically place the sterile pH probe into the solution. c. Slowly add the sterile Sodium Hydroxide solution dropwise while continuously monitoring the pH. d. Continue adding NaOH until the pH of the solution is within the target range of 7.3 - 8.3.[1][2][3]
-
Final Volume Adjustment: a. Once the target pH is achieved, transfer the solution to a sterile graduated cylinder. b. Add Water for Injection to bring the solution to the final desired volume. c. Mix the solution thoroughly.
-
Sterilization: a. Aseptically draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a sterile final container (e.g., sterile vial).
-
Quality Control: a. Visual Inspection: Inspect the final solution for any particulate matter or discoloration. The solution should be clear and colorless.[1] b. pH Measurement: Re-measure the pH of the final solution to ensure it remains within the specified range. c. Sterility Testing: Perform sterility testing on a representative sample of the batch according to USP guidelines. d. Endotoxin (B1171834) Testing: Perform a bacterial endotoxin test to ensure the solution is non-pyrogenic.
Administration of the Prepared Solution
The prepared this compound solution can be administered intravenously. For intravenous infusion, the solution should be diluted in 100-250 mL of 5% Dextrose in Water (D5W), Lactated Ringer's, or Normal Saline.[4]
Storage and Stability
Store the prepared sterile solution between 15-30°C (59-86°F).[1]
Diagrams
Caption: Experimental workflow for the preparation of this compound solution for injection.
Caption: Mechanism of action of this compound in chelating radioactive metals.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Essential Trace Metal Depletion with Pentetate Calcium Trisodium (Ca-DTPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pentetate calcium trisodium (B8492382) (Ca-DTPA) for mitigating heavy metal contamination while managing the depletion of essential trace metals.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate calcium trisodium (Ca-DTPA) and how does it work?
A1: this compound (Ca-DTPA) is a chelating agent.[1][2][3] This means it can bind to metal ions to form a stable, water-soluble complex that is then excreted from the body, primarily through urine.[1][3][4] The fundamental mechanism of action involves the exchange of its calcium ion for a metal with a higher binding affinity, such as certain heavy metals and radionuclides.[1][4] This process, known as chelation, effectively reduces the concentration of toxic metals in the body.[3]
Q2: What is the primary application of Ca-DTPA in a research setting?
A2: The primary application of Ca-DTPA is in the treatment of internal contamination with transuranic radioactive elements like plutonium, americium, and curium.[1][2][3][5] It is a crucial tool in managing accidental exposures to these materials in laboratory or industrial settings.[5]
Q3: What is the difference between Ca-DTPA and Zn-DTPA?
A3: Both Ca-DTPA and Zn-DTPA are forms of the chelating agent DTPA. The key difference lies in their efficacy and side effect profiles. Ca-DTPA is more effective at chelating and removing heavy metals within the first 24 hours of contamination.[5][6] However, it also has a higher tendency to deplete the body of essential trace metals, particularly zinc, manganese, and magnesium.[2][7][8] Zn-DTPA is less potent initially but is associated with a lower risk of depleting essential minerals, making it a safer option for longer-term or delayed treatment.[5][9]
Q4: Why is Ca-DTPA preferred for initial treatment over Zn-DTPA?
A4: Ca-DTPA is recommended as the initial treatment within the first 24 hours of internal contamination because it is approximately 10 times more effective than Zn-DTPA at chelating plutonium, americium, and curium during this critical period.[5][6] After 24 hours, the efficacy of both agents becomes comparable.[5][6]
Q5: What are the known side effects of using Ca-DTPA?
A5: The most significant side effect of Ca-DTPA is the depletion of endogenous essential trace metals, such as zinc, magnesium, and manganese.[2][8] Other potential side effects may include headache, lightheadedness, chest pain, a metallic taste, nausea, and diarrhea.[2] When administered via nebulizer, it may cause breathing difficulties in some individuals.[5]
Troubleshooting Guide
Issue 1: Significant depletion of essential trace metals (e.g., zinc, manganese) is observed in experimental subjects.
-
Cause: This is a known side effect of Ca-DTPA, which chelates not only target heavy metals but also endogenous essential metals.[2][8] The magnitude of depletion increases with the dose and duration of treatment.[2][8]
-
Solution:
-
Limit Initial Ca-DTPA Dose: Administer only a single initial dose of Ca-DTPA.[2][8]
-
Transition to Zn-DTPA: For subsequent chelation therapy, switch to Zn-DTPA, which has a lower impact on essential metal levels.[2][5]
-
Mineral Supplementation: If continued treatment with Ca-DTPA is necessary due to the unavailability of Zn-DTPA, administer mineral supplements containing zinc.[2][5]
-
Monitoring: Closely monitor serum electrolytes and essential metal levels throughout the treatment period.[2]
-
Issue 2: Lower than expected efficacy in removing the target heavy metal.
-
Cause: The effectiveness of Ca-DTPA is highly time-dependent. Its chelating effects are greatest when the contaminants are still circulating in the bloodstream or are in interstitial fluids.[2] Efficacy diminishes significantly once the metals have been deposited in tissues like bone.[10]
-
Solution:
-
Prompt Administration: Initiate chelation therapy as soon as possible after known or suspected internal contamination, ideally within the first 24 hours.[2]
-
Route of Administration: For unknown or multiple routes of contamination, intravenous administration is recommended to ensure rapid distribution.[2]
-
Issue 3: Subject exhibits signs of respiratory distress after nebulized administration.
-
Cause: Nebulized Ca-DTPA can be associated with the exacerbation of asthma.[4]
-
Solution:
-
Monitor Respiratory Function: Closely observe subjects for any signs of breathing difficulty during and after nebulized treatment.
-
Alternative Administration Route: If respiratory issues arise, consider switching to intravenous administration for subsequent treatments.
-
Quantitative Data on Essential Metal Depletion
The following table summarizes the impact of Ca-DTPA on essential trace metal levels based on available research.
| Essential Metal | Effect of Ca-DTPA Administration | Reference |
| Zinc (Zn) | Significantly increased urinary excretion and reduced serum levels.[7] Can lead to transient inhibition of zinc-dependent enzymes.[4] | [4][7] |
| Manganese (Mn) | Enhanced urinary excretion rates.[7] Transient reduction in serum levels has been observed.[7] | [7] |
| Magnesium (Mg) | Transiently reduced serum levels.[7] | [7] |
| Copper (Cu) | In some studies, Ca-DTPA has been shown to decrease copper content, particularly in fetal liver tissue in animal models.[11] | [11] |
Experimental Protocols
Protocol 1: Standard Intravenous Administration of Ca-DTPA for Acute Heavy Metal Contamination
-
Preparation:
-
The recommended initial dose for adults is a single 1.0 gram dose of Ca-DTPA.[2]
-
For pediatric subjects (under 12 years), the initial dose is 14 mg/kg, not to exceed 1.0 gram.[2]
-
The Ca-DTPA solution can be administered as a slow intravenous push over 3-4 minutes or diluted in 100-250 mL of 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline for infusion.[2]
-
-
Administration:
-
Administer the prepared solution intravenously as soon as possible and within 24 hours of contamination for maximum efficacy.[2]
-
-
Monitoring:
-
Follow-up Treatment:
Protocol 2: Analysis of Trace Metal Levels Post-Chelation Therapy
-
Sample Collection:
-
Collect blood samples in trace metal-free tubes.
-
Collect 24-hour urine samples to assess the excretion of both the target heavy metal and essential trace metals.
-
-
Sample Preparation:
-
Follow standard laboratory procedures for the preparation of serum and urine samples for trace metal analysis. This may involve digestion or dilution steps.
-
-
Analytical Method:
-
Utilize highly sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for the quantification of trace metals.[12][13][14] These methods are capable of detecting metals at parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[13]
-
Visualizations
Caption: Mechanism of Ca-DTPA chelation and excretion of heavy metals.
Caption: Experimental workflow for Ca-DTPA administration and monitoring.
Caption: Decision-making for Ca-DTPA vs. Zn-DTPA administration.
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. orise.orau.gov [orise.orau.gov]
- 5. fda.gov [fda.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound injection [dailymed.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Ca-DTPA and Zn-DTPA on Essential Metal Contents in the Fetal Liver of Mice [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. azomining.com [azomining.com]
Technical Support Center: Zinc Supplementation in Ca-DTPA Chelation Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating zinc supplementation strategies during Calcium Diethylenetriaminepentaacetate (Ca-DTPA) chelation therapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is zinc supplementation crucial when using Ca-DTPA chelation therapy in research?
A: Ca-DTPA is a powerful chelating agent that binds to and facilitates the excretion of transuranium radioactive contaminants like plutonium, americium, and curium.[1][2] However, its mechanism of action is not entirely specific. Ca-DTPA also binds to endogenous essential trace metals, most notably zinc, leading to their depletion from the body.[2][3][4] This zinc depletion can interfere with critical cellular processes, as zinc is a vital cofactor for numerous enzymes, including those involved in DNA and RNA synthesis.[3][4][5] Prolonged Ca-DTPA administration without adequate zinc replacement can lead to significant adverse effects.[2][4]
Q2: What are the observable signs of zinc deficiency in our animal models during Ca-DTPA treatment?
A: In animal studies, toxicity from Ca-DTPA, linked to zinc depletion, manifests in organs with rapid cell turnover.[4] Researchers should monitor for symptoms such as:
-
Suppressed hematopoiesis (decreased production of blood cells).[3]
-
Skin and mucosal lesions, such as mouth ulcers and alopecia (hair loss).[4]
-
Gastrointestinal issues, including nausea, vomiting, and diarrhea.[4][6]
-
Lethargy and weakness.[4]
-
In severe cases, high doses have been associated with kidney and liver vacuolization and hemorrhagic lesions in the small bowel.[3][7]
Q3: We are observing adverse effects. When is the appropriate time to switch from Ca-DTPA to Zn-DTPA in our experimental protocol?
A: The standard recommendation is to use Ca-DTPA for the initial dose only, administered as soon as possible and within the first 24 hours after internal contamination.[1][8] Ca-DTPA is approximately 10 times more effective than Zinc-DTPA (Zn-DTPA) during this initial period.[2] After the first 24 hours, the efficacy of Ca-DTPA and Zn-DTPA are comparable.[1][2] For any subsequent chelation therapy needed beyond the initial dose, it is strongly recommended to switch to Zn-DTPA.[1][3] Zn-DTPA is less disruptive to the body's zinc stores and is therefore preferred for maintenance or long-term therapy.[1][2]
Logical Workflow for Chelation Agent Selection
Caption: Decision workflow for selecting Ca-DTPA vs. Zn-DTPA based on time and availability.
Q4: Our protocol requires continuing with Ca-DTPA. What is the recommended approach for zinc supplementation?
A: If Zn-DTPA is unavailable and therapy must continue with Ca-DTPA, concomitant administration of zinc supplements is mandatory.[1][9] While specific doses for this scenario in humans are not well-defined in the available literature, general recommendations for acquired zinc deficiency suggest an oral dose of 0.5-1 mg/kg of elemental zinc per day.[10] It is crucial to select a highly bioavailable form, such as zinc gluconate or zinc histidinate, over inorganic forms like zinc sulfate.[10]
Q5: How should we monitor zinc and other essential mineral levels during our experiments?
A: Regular monitoring is critical. Laboratory tests should include:
-
Serum Zinc: The most common biomarker for zinc status.[11]
-
Serum Electrolytes and Other Metals: Monitor for depletion of magnesium (Mg) and manganese (Mn) as well.[3][7]
-
Complete Blood Count (CBC) with differential: To detect signs of suppressed hematopoiesis.[3][9]
-
Urinalysis and Serum Chemistries (BUN, creatinine): To monitor renal function, as the chelates are excreted via glomerular filtration.[2][9]
Samples should be taken at baseline and weekly during treatment to track the rate of contaminant elimination and monitor for adverse metabolic effects.[3][9]
Q6: What is the mechanism by which Ca-DTPA depletes endogenous zinc?
A: Ca-DTPA operates via an ion exchange mechanism. The DTPA ligand has a calcium ion loosely bound to it. When it encounters a metal with a higher binding affinity, such as plutonium or zinc, it exchanges its calcium ion for the new metal, forming a stable metal-DTPA complex.[2][3] This new, stable complex is then rapidly excreted in the urine.[2] Because DTPA has a high affinity for zinc, it effectively strips zinc from the body's stores, leading to depletion with repeated dosing.[2][3]
Mechanism of Ca-DTPA Action and Zinc Depletion
Caption: Ca-DTPA exchanges its calcium for both radioactive metals and essential zinc.
Data Summary Tables
Table 1: Comparison of Ca-DTPA and Zn-DTPA Properties
| Feature | Ca-DTPA | Zn-DTPA |
| Primary Use | Initial dose (first 24 hours post-contamination)[1] | Maintenance therapy (>24 hours post-contamination)[1] |
| Efficacy (<24h) | High (approx. 10x more effective than Zn-DTPA)[2] | Moderate[2] |
| Efficacy (>24h) | Similar to Zn-DTPA[1][2] | Similar to Ca-DTPA[1][2] |
| Primary Side Effect | Depletion of essential metals, especially Zinc (Zn) and Manganese (Mn)[2][3] | Minimal depletion of trace metals[7][12] |
| Recommendation | Single initial dose only, followed by Zn-DTPA[3] | Preferred for all doses after the initial 24 hours[1] |
Table 2: Key Biomarkers for Monitoring During Chelation Therapy
| Biomarker Category | Specific Test | Purpose | Monitoring Frequency |
| Essential Metals | Serum Zinc, Magnesium, Manganese | To detect and quantify depletion caused by the chelating agent.[3][9] | Baseline, then weekly during treatment.[3] |
| Hematology | Complete Blood Count (CBC) with Differential | To monitor for hematopoietic suppression, a potential side effect of zinc depletion.[3][9] | Regularly during treatment.[9] |
| Renal Function | BUN, Serum Creatinine (B1669602), Urinalysis | To ensure proper kidney function for the excretion of metal-DTPA complexes.[8][9] | Regularly during treatment.[9] |
| Efficacy | Radioactivity in Urine, Blood, Feces | To monitor the rate of radioactive contaminant elimination.[3][9] | Weekly during treatment.[3] |
Experimental Protocols
Protocol 1: General Monitoring of Essential Metals and Renal Function
-
Baseline Sample Collection: Prior to the first administration of a chelating agent, collect blood and urine samples from the subject.
-
Blood Analysis:
-
Centrifuge blood to separate serum.
-
Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS) to determine baseline concentrations of zinc, magnesium, and manganese.
-
Perform a CBC with differential count.
-
Analyze serum for Blood Urea Nitrogen (BUN) and creatinine levels.
-
-
Urine Analysis: Perform a standard urinalysis.
-
Post-Treatment Sampling: Repeat the blood and urine collection and all analyses at regular intervals (e.g., weekly) throughout the duration of the chelation therapy.[3][9]
-
Data Evaluation: Compare weekly results to the baseline to identify trends in mineral depletion or changes in renal or hematopoietic function. Adjust the zinc supplementation strategy as needed based on these results.
Protocol 2: Administration of Ca-DTPA and Zinc Supplements
-
Initial Chelation: Within 24 hours of contamination, administer a single dose of Ca-DTPA. For adult human-equivalent studies, this is typically 1.0 gram, administered intravenously.[3][8] For animal studies, the dose should be adjusted based on body surface area or weight.
-
Maintenance Chelation:
-
Concomitant Zinc Supplementation (with continued Ca-DTPA):
-
If continuing with Ca-DTPA, initiate oral zinc supplementation.
-
Administer an oral dose of elemental zinc (e.g., 0.5-1 mg/kg) using a high-bioavailability formulation like zinc gluconate.[10]
-
Important: To minimize direct chelation of the supplement, consider administering the oral zinc supplement several hours apart from the intravenous Ca-DTPA infusion.
-
-
Monitoring: Follow Protocol 1 for diligent monitoring of the subject's metabolic status throughout the treatment course.
Experimental Workflow for Chelation Study
Caption: A typical experimental workflow for a Ca-DTPA chelation study with zinc monitoring.
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 8. orise.orau.gov [orise.orau.gov]
- 9. ca-dtpa.com [ca-dtpa.com]
- 10. droracle.ai [droracle.ai]
- 11. Existing knowledge on Zn status biomarkers (1963–2021) with a particular focus on FADS1 and FADS2 diagnostic performance and recommendations for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. orise.orau.gov [orise.orau.gov]
Improving the stability of Pentetate calcium trisodium solutions for experiments
Welcome to the Technical Support Center for Pentetate Calcium Trisodium (B8492382) (Ca-DTPA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Ca-DTPA solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate Calcium Trisodium (Ca-DTPA) and what are its primary applications in a research setting?
A1: this compound (Ca-DTPA) is a chelating agent.[1][2] This means it can form stable, water-soluble complexes with metal ions.[1][3] In a laboratory setting, its primary application is to bind with and sequester polyvalent metal ions in a solution. The fundamental mechanism of Ca-DTPA involves the exchange of its calcium ion for a metal that has a greater binding affinity for the DTPA ligand.[3][4][5][6]
Q2: What are the general properties and recommended storage conditions for Ca-DTPA solutions?
A2: Commercially prepared Ca-DTPA is typically a clear, colorless, sterile solution.[3][4][5][7] The pH of these solutions is generally maintained between 7.3 and 8.3.[3][4][5][7] For optimal stability, it is recommended to store Ca-DTPA solutions at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[5]
Q3: What factors can lead to the degradation of Ca-DTPA solutions in an experimental setting?
A3: The stability of Ca-DTPA solutions can be compromised by several factors common in a laboratory environment:
-
Light Exposure (Photodegradation): Exposure to light, particularly UV light, can induce the degradation of chelating agents like DTPA.
-
Extreme Temperatures: While storage is recommended at room temperature, elevated temperatures can accelerate the degradation of the solution.
-
Incompatible pH: The stability of Ca-DTPA is pH-dependent. Deviations outside the optimal pH range of 7.3-8.3 can affect its stability and chelating efficacy.
-
Oxidizing Agents: The presence of strong oxidizing agents in your experimental setup can lead to the chemical breakdown of the Ca-DTPA molecule.
Q4: Can I use Ca-DTPA solutions with Phosphate-Buffered Saline (PBS)?
A4: Caution is advised when using Ca-DTPA solutions with phosphate-containing buffers like PBS. The presence of a high concentration of phosphate (B84403) ions in PBS can lead to the precipitation of calcium phosphate, as the calcium ions from Ca-DTPA can react with the phosphate.[8] The solubility of calcium phosphate is highly dependent on pH, with precipitation being more likely at neutral to alkaline pH.[8] It is recommended to either use a different buffer system or to carefully control the pH and concentrations of both Ca-DTPA and phosphate to avoid precipitation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter when working with this compound (Ca-DTPA) solutions in your experiments.
Issue 1: Precipitation in the Ca-DTPA Solution
You observe a white or crystalline precipitate in your Ca-DTPA solution, either upon storage or after mixing with other reagents.
-
Potential Cause 1: Calcium Phosphate Precipitation. As mentioned in the FAQ, if you have mixed your Ca-DTPA solution with a phosphate-containing buffer like PBS, the precipitate is likely calcium phosphate.[8]
-
Solution:
-
Adjust pH: Lowering the pH of the phosphate buffer before adding the Ca-DTPA solution can increase the solubility of calcium phosphate.[8]
-
Use an Alternative Buffer: Consider using a non-phosphate buffer such as Tris-HCl or HEPES, depending on the requirements of your experiment.
-
Reduce Concentrations: If possible, lowering the concentrations of both the Ca-DTPA and the phosphate buffer may prevent the ion product from exceeding the solubility product.[8]
-
-
-
Potential Cause 2: Re-precipitation of Calcium Salts. Changes in temperature or solvent concentration can lead to the precipitation of calcium salts. For instance, if the solution has partially evaporated, the increased concentration of solutes can lead to precipitation.
-
Solution:
-
Ensure Proper Storage: Store the Ca-DTPA solution in a tightly sealed container to prevent evaporation.
-
Controlled Temperature: Avoid drastic temperature fluctuations. If you need to work at a lower temperature, be aware that warming the solution back to room temperature may cause precipitation if the solution becomes supersaturated.
-
-
-
Potential Cause 3: Incompatibility with Other Reagents. Your experimental cocktail may contain other components that are incompatible with Ca-DTPA, leading to precipitation.
-
Solution:
-
Test Compatibility: Before running your full experiment, perform a small-scale test by mixing the Ca-DTPA solution with each individual component of your reaction mixture to identify the source of incompatibility.
-
Order of Addition: The order in which you mix your reagents can sometimes prevent precipitation. Experiment with different mixing orders.
-
-
Issue 2: Discoloration of the Ca-DTPA Solution
Your normally colorless Ca-DTPA solution has developed a yellow or brownish tint.
-
Potential Cause: Degradation of the DTPA Molecule. Discoloration can be an indicator of chemical degradation, potentially due to exposure to light, high temperatures, or oxidizing agents.
-
Solution:
-
Protect from Light: Store your Ca-DTPA solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Maintain Recommended Temperature: Ensure that the storage temperature remains within the 15°C to 30°C range.
-
Avoid Oxidizing Agents: Check your experimental protocol for the presence of strong oxidizing agents and, if possible, substitute them or add the Ca-DTPA solution at a later stage.
-
Prepare Fresh Solutions: If you suspect degradation, it is best to discard the discolored solution and prepare a fresh batch.
-
-
Issue 3: Reduced Chelating Efficacy
You observe that your Ca-DTPA solution is not performing as expected in your metal chelation experiments.
-
Potential Cause 1: Incorrect pH of the Solution. The chelating ability of DTPA is pH-dependent. If the pH of your experimental solution is outside the optimal range, the efficacy of Ca-DTPA can be significantly reduced.
-
Solution:
-
Measure and Adjust pH: Before use, verify that the pH of your final experimental solution is within the desired range for optimal chelation. Adjust as necessary with a compatible acid or base.
-
-
-
Potential Cause 2: Degradation of the Ca-DTPA. As with discoloration, a loss of efficacy can be a sign of chemical degradation.
-
Solution:
-
Follow Stability Best Practices: Adhere to the storage and handling recommendations to minimize degradation (protect from light, maintain proper temperature, and avoid oxidizing agents).
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use a freshly prepared Ca-DTPA solution.
-
-
-
Potential Cause 3: Competition from Other Ions. The presence of other metal ions in your sample can compete with your target metal for binding to the DTPA molecule.[1]
-
Solution:
-
Increase Ca-DTPA Concentration: If your experimental design allows, you may need to increase the concentration of Ca-DTPA to ensure there is enough chelating agent available for your target metal.
-
Pre-treat Your Sample: If possible, consider a pre-treatment step to remove or reduce the concentration of competing metal ions.
-
-
Data Presentation
Table 1: General Properties and Storage of this compound Solution
| Property | Value | References |
| Appearance | Clear, colorless solution | [3][4][5][7] |
| pH | 7.3 - 8.3 | [3][4][5][7] |
| Storage Temperature | 15°C to 30°C (59°F to 86°F) | [5] |
| Molecular Formula | C14H18CaN3Na3O10 | [4] |
| Molecular Weight | 497.4 g/mol | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (Ca-DTPA) Stock Solution from Powder
This protocol describes the preparation of a 100 mM stock solution of Ca-DTPA from its solid form for use in laboratory experiments.
Materials:
-
This compound (solid/powder, Molecular Weight: 497.4 g/mol )
-
High-purity, sterile water (e.g., Water for Injection, USP)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
-
Sterile volumetric flask
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile 0.22 µm filter
-
Sterile storage bottles (amber glass recommended)
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 100 mM solution, you will need: 0.1 L * 0.1 mol/L * 497.4 g/mol = 4.974 g of Ca-DTPA.
-
Dissolution: a. Weigh out 4.974 g of Ca-DTPA powder and transfer it to a sterile beaker containing approximately 80 mL of high-purity, sterile water. b. Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir the solution until the powder is completely dissolved.
-
pH Adjustment: a. Calibrate your pH meter according to the manufacturer's instructions. b. Place the pH electrode in the Ca-DTPA solution and monitor the pH. c. Slowly add the 1 M NaOH solution dropwise to raise the pH to the desired range of 7.3-8.3. If you overshoot the pH, you can use the 1 M HCl solution to carefully bring it back down.
-
Final Volume Adjustment: a. Once the desired pH is stable, carefully transfer the solution to a 100 mL sterile volumetric flask. b. Rinse the beaker with a small amount of high-purity, sterile water and add the rinsing to the volumetric flask to ensure all the Ca-DTPA is transferred. c. Add high-purity, sterile water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark. d. Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Sterilization and Storage: a. Sterilize the solution by passing it through a sterile 0.22 µm filter into a sterile, amber glass storage bottle. b. Label the bottle clearly with the name of the solution (100 mM Ca-DTPA), the preparation date, and your initials. c. Store the solution at a controlled room temperature (15°C to 30°C), protected from light.
Visualizations
Caption: A typical experimental workflow for preparing and using a Ca-DTPA solution.
Caption: A logical flowchart for troubleshooting common stability issues with Ca-DTPA solutions.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. orise.orau.gov [orise.orau.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 7. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Pentetate Calcium Trisodium (Ca-DTPA) Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pentetate calcium trisodium (B8492382) (Ca-DTPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Ca-DTPA in your studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Pentetate calcium trisodium (Ca-DTPA) so low?
A1: The poor oral bioavailability of Ca-DTPA is primarily due to its classification as a Biopharmaceutics Classification System (BCS) Class III drug.[1] This means it has high solubility in aqueous environments but low permeability across biological membranes, such as the intestinal epithelium.[1] Its hydrophilic and charged nature limits its ability to pass through the lipid-rich cell membranes of the gut, resulting in very low absorption into the bloodstream after oral administration. Animal studies have shown oral absorption to be as low as 5%.[2][3][4][5]
Q2: What are the approved routes of administration for Ca-DTPA?
A2: Currently, the U.S. Food and Drug Administration (FDA) has approved Ca-DTPA for intravenous and nebulized inhalation administration.[6] Oral formulations of DTPA have not yet received regulatory approval for human use.[7]
Q3: Are there any strategies being investigated to improve the oral bioavailability of Ca-DTPA?
A3: Yes, researchers are actively exploring various approaches. Two promising strategies include:
-
Self-Double Emulsifying Drug Delivery Systems (SDEDDS): This formulation encapsulates the hydrophilic Ca-DTPA within a stable water-in-oil-in-water (w/o/w) double emulsion. Upon oral administration, this system can enhance absorption.[7][8][9][10]
-
Prodrug Approach: This involves modifying the Ca-DTPA molecule to make it more lipophilic (fat-soluble). One such approach is the development of a penta-ethyl ester form of DTPA. This modification is designed to improve its ability to cross the intestinal barrier, after which it is expected to be converted back to the active DTPA form within the body.[11]
Q4: What is a Self-Double Emulsifying Drug Delivery System (SDEDDS) and how does it work for Ca-DTPA?
A4: A SDEDDS is a stable mixture of a water-in-oil (w/o) primary emulsion and hydrophilic surfactants.[7][9] When administered orally, it spontaneously forms a water-in-oil-in-water (w/o/w) double emulsion in the gastrointestinal fluids. The hydrophilic drug, Ca-DTPA, is trapped in the internal aqueous phase, which is then enclosed in an oil droplet. This encapsulation helps to overcome the permeability barrier of the intestine, facilitating better absorption.[7][9][10]
Troubleshooting Guide for Poor Oral Bioavailability in Studies
If you are encountering issues with low oral bioavailability of Ca-DTPA in your experimental studies, consider the following troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Suggestions |
| Extremely low and variable plasma concentrations of Ca-DTPA after oral administration. | Inherent low permeability of Ca-DTPA. | 1. Re-evaluate the route of administration: For initial proof-of-concept or mechanistic studies, consider using intravenous administration to establish a baseline for systemic exposure. 2. Explore formulation strategies: Investigate the use of permeation enhancers or advanced drug delivery systems like SDEDDS or liposomes to improve absorption.[7][8][9][10] 3. Consider a prodrug approach: If feasible within your research scope, synthesizing a more lipophilic prodrug of DTPA could significantly improve oral absorption.[11] |
| Inconsistent results between individual subjects in animal studies. | Differences in gastrointestinal physiology, transit time, or fed/fasted state. | 1. Standardize experimental conditions: Ensure all animals are in the same fed or fasted state before dosing. 2. Increase sample size: A larger number of subjects can help to account for inter-individual variability. 3. Control for GI transit time: If possible, use markers to assess gastrointestinal transit time in your animal model. |
| Degradation of Ca-DTPA in the gastrointestinal tract. | While Ca-DTPA is chemically stable, the harsh environment of the GI tract could be a contributing factor. | 1. Use of protective formulations: Encapsulation methods like SDEDDS can also offer protection from enzymatic degradation.[7][9][10] 2. pH-responsive coatings: For solid dosage forms, consider enteric coatings that release the drug at a specific pH in the small intestine. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study investigating a Self-Double Emulsifying Drug Delivery System (SDEDDS) for oral delivery of Ca-DTPA in rats.
| Parameter | Oral Ca-DTPA Solution (Pure Drug) | Oral Ca-DTPA SDEDDS (Optimized Formulation F4) | Intravenous Ca-DTPA Solution |
| Cmax (µg/mL) | Lower | Comparatively Higher | - |
| AUC (µg*h/mL) | - | 1.17-fold increase compared to pure drug | - |
| Absolute Bioavailability | 12.35% | 14.52% | 100% |
| Relative Bioavailability | - | 117.47% (compared to oral pure drug) | - |
Data sourced from a pharmacokinetic study in rats.[7][8][9]
Experimental Protocols
Protocol: Preparation and Evaluation of a Ca-DTPA Self-Double Emulsifying Drug Delivery System (SDEDDS)
This protocol is a summarized methodology based on a published study to enhance the oral bioavailability of Ca-DTPA.[8][9][10]
1. Materials:
-
Ca-DTPA
-
Medium-chain triglycerides (MCT) and Oleic Acid (Oil phase)
-
Sorbitan (B8754009) monooleate (Span 80) and Lecithin (B1663433) (Lipophilic surfactants)
-
Polyoxyethylene sorbitan monooleate (Tween 80) (Hydrophilic surfactant)
-
Deionized water
2. Preparation of the w/o Primary Emulsion:
-
Dissolve Ca-DTPA in deionized water to form the aqueous phase.
-
In a separate container, mix MCT, oleic acid, Span 80, and lecithin to form the oil phase.
-
Slowly add the aqueous phase to the oil phase while continuously stirring at a moderate speed to form a water-in-oil (w/o) primary emulsion.
3. Formation of the SDEDDS:
-
To the primary w/o emulsion, add Tween 80 (the hydrophilic surfactant) and mix until a stable and isotropic mixture is formed. The optimized formulation reported in the literature was: Aqueous phase: 11.6% w/w; MCT & oleic acid: 70.9% w/w; Span 80: 17.5% w/w; Lecithin: 16% w/w; and Tween 80: 10% w/w.[8][9]
4. In Vitro Characterization:
-
Emulsification Time: Dilute the SDEDDS formulation in an aqueous medium and observe the time it takes to form a milky white double emulsion.
-
Droplet Size and Zeta Potential: Use dynamic light scattering to measure the droplet size, polydispersity index (PDI), and zeta potential of the formed double emulsion.
-
Entrapment Efficiency: Determine the percentage of Ca-DTPA successfully encapsulated within the formulation.
-
In Vitro Permeation Study: Use a suitable in vitro model, such as a Caco-2 cell monolayer or an excised intestinal segment, to assess the permeation of Ca-DTPA from the SDEDDS formulation compared to a standard Ca-DTPA solution.
5. In Vivo Pharmacokinetic Study (Rat Model):
-
Animal Groups:
-
Group 1: Intravenous administration of Ca-DTPA solution (for absolute bioavailability calculation).
-
Group 2: Oral administration of pure Ca-DTPA solution.
-
Group 3: Oral administration of the Ca-DTPA loaded SDEDDS formulation.
-
-
Dosing: Administer the respective formulations to fasted rats. The dose should be calculated based on body weight.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Bioanalysis: Analyze the plasma samples for Ca-DTPA concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Caption: Logical relationship of factors contributing to the poor oral bioavailability of Ca-DTPA.
Caption: Workflow for developing and testing a SDEDDS formulation to improve Ca-DTPA oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. orise.orau.gov [orise.orau.gov]
- 5. This compound injection [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing oral bioavailability of Ca-DTPA by self double emulsifying drug delivery system (SDEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pentetate Calcium Trisodium (Ca-DTPA) Decorporation Assays
Welcome to the technical support center for Pentetate calcium trisodium (B8492382) (Ca-DTPA) decorporation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing in vitro experiments for enhanced efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ca-DTPA in decorporation?
A1: Pentetate calcium trisodium (Ca-DTPA) is a chelating agent. Its mechanism of action is based on the principle of ligand exchange. Ca-DTPA forms stable, soluble complexes with transuranic elements like plutonium (Pu), americium (Am), and curium (Cm).[1][2] The calcium ion in the Ca-DTPA molecule is readily exchanged for these radionuclides, for which DTPA has a higher binding affinity.[2][3] This newly formed, stable radionuclide-DTPA complex is then excreted from the body, primarily through glomerular filtration in the urine.[2]
Q2: What are the critical factors that can influence the efficacy of Ca-DTPA in an in vitro decorporation assay?
A2: Several factors can significantly impact the performance of Ca-DTPA in an in vitro setting. These include:
-
pH of the medium: The stability of the Ca-DTPA complex and its ability to chelate radionuclides are pH-dependent.
-
Concentration of Ca-DTPA: An optimal concentration is necessary to ensure a sufficient molar excess to effectively chelate the target radionuclide.
-
Incubation time: The duration of exposure to Ca-DTPA will affect the extent of chelation.
-
Presence of competing ions: Divalent and trivalent cations in the cell culture medium or buffer can compete with the radionuclide for binding to DTPA.
-
Solubility of the radionuclide: The chemical form and solubility of the radionuclide species can influence its availability for chelation.
-
Non-specific binding: The radionuclide may bind to labware or other surfaces, reducing its availability for chelation.[4]
Q3: How should I prepare and store Ca-DTPA for in vitro experiments?
A3: Ca-DTPA is typically supplied as a sterile solution for injection with a pH between 7.3 and 8.3.[2] For in vitro assays, it is recommended to dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration. Solutions should be prepared fresh for each experiment to ensure stability and prevent degradation. One study prepared solutions of Ca-DTPA by dissolving it in sterile water and then filtering it before use in cell culture.[5]
Troubleshooting Guide for Low Efficacy
Issue: Lower than expected decorporation of the target radionuclide in my in vitro assay.
This guide provides a systematic approach to troubleshooting low efficacy in your Ca-DTPA decorporation experiments.
Inadequate Ca-DTPA Concentration
-
Possible Cause: The concentration of Ca-DTPA may be insufficient to effectively chelate the amount of radionuclide present in the assay.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for the preparation of your Ca-DTPA working solutions.
-
Perform a Dose-Response Experiment: Test a range of Ca-DTPA concentrations to determine the optimal concentration for your specific experimental conditions. A study on the decorporation of cobalt in peripheral blood mononuclear cells (PBMCs) tested Ca-DTPA concentrations ranging from 10 mM to 2000 mM to determine cytotoxicity and optimal chelation.[5]
-
Consider Molar Ratio: Ensure a significant molar excess of Ca-DTPA to the radionuclide.
-
| Parameter | Recommendation |
| Starting Ca-DTPA Concentration | 10-100 mM (based on cytotoxicity data)[5] |
| Optimization Range | Perform a dose-response curve to identify the optimal concentration. |
Table 1: Recommended Ca-DTPA Concentration Range for In Vitro Assays.
Suboptimal Incubation Time
-
Possible Cause: The incubation time may be too short for effective chelation to occur.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation duration. In a study investigating cobalt decorporation, cells were treated with Ca-DTPA for 10 minutes prior to cobalt exposure, followed by a 30-minute incubation.[5] For assessing direct chelation, shorter incubation times may be sufficient, while evaluating downstream cellular effects might require longer exposures.
-
Review Literature: Consult relevant literature for typical incubation times used in similar in vitro decorporation assays.
-
| Parameter | Recommendation |
| Initial Incubation Time | 1-4 hours |
| Optimization | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 24h). |
Table 2: Recommended Incubation Times for In Vitro Decorporation Assays.
Incorrect pH of the Assay Medium
-
Possible Cause: The pH of your cell culture medium or buffer may not be optimal for Ca-DTPA activity. The stability of the Ca-DTPA complex is pH-dependent.
-
Troubleshooting Steps:
-
Measure pH: Accurately measure the pH of your assay medium before and after the addition of Ca-DTPA and other reagents.
-
Adjust pH: If necessary, adjust the pH of your medium to the optimal range for Ca-DTPA, which is generally in the physiological range (pH 7.3-8.3 for the commercial formulation).[2]
-
Buffer Selection: Use a buffer system that can maintain a stable pH throughout the experiment.
-
| pH Range | Expected Efficacy |
| < 6.5 | Reduced Efficacy |
| 6.5 - 8.0 | Optimal Efficacy[6] |
| > 8.0 | Potential for reduced efficacy |
Table 3: Effect of pH on Ca-DTPA Efficacy.
Interference from Assay Components
-
Possible Cause: Components in your cell culture medium or buffer, such as high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺), may compete with the radionuclide for binding to DTPA.[7]
-
Troubleshooting Steps:
-
Simplify the Medium: If possible, perform the assay in a simpler buffer system (e.g., PBS) to minimize potential interference.
-
Component Analysis: Review the composition of your cell culture medium and identify potential competing ions.
-
Control Experiments: Run control experiments with and without potentially interfering components to assess their impact. Plasma, for instance, contains endogenous ligands like transferrin and albumin that can compete with DTPA for radionuclide binding.[8]
-
Issues with Radionuclide Solution
-
Possible Cause: The radionuclide may not be in a soluble form that is available for chelation, or it may be binding non-specifically to the assay plates or tubes.
-
Troubleshooting Steps:
-
Solubility Check: Ensure that the radionuclide is fully dissolved in the assay medium. The chemical form of the radionuclide can affect its solubility and availability for chelation.[9]
-
Non-Specific Binding (NSB) Assessment: To assess NSB, run a control experiment without cells or with a mock cell preparation.[4] The use of blocking agents like Bovine Serum Albumin (BSA) can help reduce NSB to plasticware.[4]
-
Plate/Tube Material: Consider using low-binding microplates or tubes to minimize NSB.
-
Problems with Analytical Method
-
Possible Cause: The analytical method used to quantify the radionuclide may not be sensitive enough, or there may be issues with sample preparation leading to inaccurate measurements.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., gamma counting, liquid scintillation, alpha spectrometry) is validated for the specific radionuclide and sample matrix you are using.
-
Sample Preparation: Review your sample preparation protocol. Incomplete separation of the chelated complex from the free radionuclide can lead to erroneous results.
-
Instrument Calibration: Verify that the analytical instrument is properly calibrated and functioning correctly.
-
Experimental Protocols
Preparation of Ca-DTPA Working Solution
-
Obtain a sterile solution of this compound (typically 200 mg/mL).
-
Aseptically dilute the Ca-DTPA stock solution to the desired final concentration in your chosen assay buffer or cell culture medium. For example, to prepare a 10 mM working solution from a 200 mg/mL stock (approximately 402 mM), you would perform a 1:40.2 dilution.
-
Prepare fresh working solutions for each experiment to ensure optimal activity.
General In Vitro Decorporation Assay Protocol (Cell-Based)
-
Cell Seeding: Seed the desired cell type in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Radionuclide Contamination: Remove the culture medium and add fresh medium containing the radionuclide of interest at the desired concentration. Incubate for a specific period to allow for cellular uptake.
-
Washing: Carefully remove the radionuclide-containing medium and wash the cells multiple times with a suitable buffer (e.g., cold PBS) to remove any unbound radionuclide.
-
Ca-DTPA Treatment: Add the freshly prepared Ca-DTPA working solution to the cells and incubate for the desired time at 37°C. Include a control group with medium only (no Ca-DTPA).
-
Sample Collection:
-
Supernatant: Collect the supernatant, which contains the chelated radionuclide that has been removed from the cells.
-
Cell Lysate: Wash the cells again with buffer and then lyse the cells using a suitable lysis buffer. Collect the cell lysate, which contains the radionuclide that remains associated with the cells.
-
-
Radionuclide Quantification: Measure the amount of radionuclide in the supernatant and cell lysate fractions using an appropriate analytical method (e.g., gamma counter, liquid scintillation counter, or alpha spectrometer).
-
Data Analysis: Calculate the percentage of decorporation using the following formula:
% Decorporation = (Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Cell Lysate)) * 100
Visualizations
Caption: Mechanism of Ca-DTPA Chelation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ajsuccr.org [ajsuccr.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decorporation approach following rat lung contamination with a moderately soluble compound of plutonium using local and systemic Ca-DTPA combined chelation [inis.iaea.org]
Technical Support Center: Refinement of Pentetate Calcium Trisodium (Ca-DTPA) Administration Techniques for Mice
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the administration of Pentetate calcium trisodium (B8492382) (Ca-DTPA) to mice. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate Calcium Trisodium (Ca-DTPA) and what is its primary application in mouse models?
A1: this compound (Ca-DTPA) is a chelating agent. In mouse models, it is primarily used for the decorporation of certain internally deposited radionuclides, such as plutonium, americium, and curium, by forming stable, water-soluble complexes that are excreted from the body, primarily through urine.[1] This process helps to reduce the radiation dose to tissues and mitigate the toxic effects of these radioactive elements.
Q2: What are the recommended routes of administration for Ca-DTPA in mice?
A2: The most common and recommended routes of administration for Ca-DTPA in mice are intravenous (IV) and subcutaneous (SC).[2][3][4] The choice of route depends on the experimental design, the desired speed of action, and the volume to be administered. IV administration provides rapid systemic distribution, while SC injection offers a slower, more sustained release.[3]
Q3: How should Ca-DTPA solution be prepared for administration to mice?
A3: Commercially available Ca-DTPA is often supplied as a sterile solution for injection (e.g., 1 g in 5 mL, which is 200 mg/mL).[5][6][7] This solution is hyperosmolar and has a pH between 7.3 and 8.3.[5][7] For administration to mice, this stock solution should be diluted with a sterile, isotonic solution such as 5% Dextrose in Water (D5W), Lactated Ringer's solution, or Normal Saline to the desired final concentration.[5] If starting from a powder, reconstitute with sterile Water for Injection and then dilute with an appropriate isotonic solution.[8] It is recommended to filter the final diluted solution through a 0.22 µm filter before use to ensure sterility.[8]
Q4: What are the potential adverse effects of Ca-DTPA administration in mice?
A4: The primary adverse effect of Ca-DTPA is the depletion of endogenous trace metals, particularly zinc, magnesium, and manganese.[1][9] This depletion is more pronounced with higher doses and prolonged treatment.[9] To mitigate this, it is often recommended to use Ca-DTPA for the initial treatment (within the first 24 hours after contamination) and then switch to Zinc-DTPA (Zn-DTPA) for subsequent maintenance therapy.[6] High doses of Ca-DTPA in animal studies have been associated with kidney and liver vacuolization and small bowel hemorrhagic lesions.[6] It is also teratogenic and embryocidal in mice at high doses.[4][5]
Q5: Are there any known drug interactions with Ca-DTPA in a research setting?
A5: While comprehensive drug-drug interaction studies in research animals are limited, it is known that the co-administration of mineral supplements containing zinc can reduce the efficacy of Ca-DTPA by competing for binding sites.[1] If mineral supplementation is necessary, it should be administered several hours apart from Ca-DTPA.[1] Concurrent use of other chelating agents may also lead to competitive binding and reduced effectiveness.[1]
Troubleshooting Guides
Issue 1: Difficulty with Intravenous (Tail Vein) Injection
| Problem | Possible Cause | Solution |
| Vein is not visible or difficult to access. | The tail veins are constricted. | Warm the mouse for 5-10 minutes using a warming box or a heating pad under the cage to dilate the veins. A heat lamp can be used with extreme caution to avoid burns. |
| Resistance is felt during injection, and a blister forms. | The needle is not in the vein (extravasation). | Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. Re-attempt the injection at a more proximal site (closer to the body) on the tail with a new, sterile needle. |
| The vein collapses upon needle insertion. | The needle gauge is too large, or aspiration was too forceful. | Use a smaller gauge needle (27-30G is recommended for mice). Avoid aspiration; a "flash" of blood in the needle hub is often sufficient to confirm placement. |
| Bleeding occurs after needle withdrawal. | Inadequate pressure applied to the injection site. | Apply gentle but firm pressure to the injection site with sterile gauze for at least 30 seconds or until bleeding stops. |
Issue 2: Complications with Subcutaneous Injection
| Problem | Possible Cause | Solution |
| Leakage of the injected solution from the injection site. | The injection volume was too large for the site, or the needle was withdrawn too quickly. | Administer smaller volumes at multiple sites if a large total volume is required. After injection, apply gentle pressure to the site for a few seconds before withdrawing the needle. Withdrawing the needle at the same angle of insertion can also help. |
| The mouse shows signs of pain or distress during injection. | The solution is too cold, hypertonic, or has a non-physiological pH. | Warm the Ca-DTPA solution to room temperature before injection. Ensure the solution is properly diluted to a near-isotonic concentration. |
| A large, hard lump forms at the injection site. | The solution was not absorbed properly, or there is an inflammatory reaction. | Gently massage the area after injection to aid dispersal. If the lump persists, is red, or appears painful, consult with veterinary staff. Rotate injection sites if multiple doses are required. |
| Accidental injection into the muscle or peritoneal cavity. | Improper technique or inadequate restraint. | Ensure a proper "tent" of skin is lifted before inserting the needle parallel to the body. Use appropriate restraint methods to minimize animal movement. |
Data Presentation
Table 1: Recommended Dosages of Ca-DTPA in Mice for Decorporation Studies
| Dosage (µmol/kg) | Dosage (mg/kg) | Administration Route | Context/Findings | Reference |
| 2 | ~1.0 | Inhalation | Part of a combined Ca-DTPA/Zn-DTPA regimen 30 minutes after aerosolized plutonium and americium contamination. | [5][9] |
| 10 - 1,000 | ~5 - 500 | Intravenous | Single dose administered within one hour of internal plutonium contamination. | [5][9] |
| 360 | ~179 | Not specified | Five daily doses produced no harmful effects. | [4] |
| 720 - 2,880 | ~358 - 1432 | Subcutaneous | Five daily injections were shown to be teratogenic and embryocidal. | [4][5] |
Note: Dosages should be calculated based on the specific experimental goals and in consultation with the Institutional Animal Care and Use Committee (IACUC). The molecular weight of this compound (Na₃CaC₁₄H₁₈N₃O₁₀) is approximately 497.4 g/mol .
Table 2: Administration Technique Parameters for Mice
| Parameter | Intravenous (Tail Vein) | Subcutaneous |
| Needle Gauge | 27 - 30 G | 25 - 27 G |
| Maximum Volume per Site | < 0.2 mL | 1 - 2 mL (depending on mouse size) |
| Injection Site | Lateral tail veins | Loose skin over the shoulders (scruff) or flank |
| Injection Speed | Slow and steady push | Slow and steady push |
| Animal Restraint | Restraining device recommended | Manual scruffing or restraining device |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Administration of Ca-DTPA
-
Preparation of Ca-DTPA Solution:
-
Aseptically withdraw the required volume of Ca-DTPA stock solution (e.g., 200 mg/mL).
-
Dilute with sterile Normal Saline or 5% Dextrose in Water (D5W) to the final desired concentration.
-
Draw the calculated volume into a 1 mL syringe fitted with a 27-30 gauge needle. Ensure all air bubbles are removed.
-
-
Animal Preparation:
-
Warm the mouse for 5-10 minutes in a warming chamber or by placing its cage on a heating pad to induce vasodilation of the tail veins.
-
Place the mouse in an appropriate restraining device, allowing access to the tail.
-
-
Injection Procedure:
-
Clean the tail with a 70% ethanol (B145695) wipe.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. A brief "flash" of blood in the needle hub may indicate successful entry.
-
Slowly inject the Ca-DTPA solution. There should be no resistance.
-
If resistance is met or a bleb forms, withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure with sterile gauze to achieve hemostasis.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress or adverse reactions at the injection site.
-
Protocol 2: Subcutaneous (SC) Administration of Ca-DTPA
-
Preparation of Ca-DTPA Solution:
-
Prepare the Ca-DTPA solution as described in the IV protocol, using a 25-27 gauge needle. The final volume may be larger than for IV administration.
-
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the shoulders ("scruffing") with your thumb and forefinger to create a "tent" of skin.
-
-
Injection Procedure:
-
Insert the needle into the base of the skin tent, parallel to the mouse's back.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (negative pressure).
-
Inject the solution slowly. A small lump will form under the skin, which should dissipate as the solution is absorbed.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for leakage from the injection site, signs of discomfort, or skin reactions. Rotate injection sites if subsequent doses are necessary.
-
Mandatory Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. orise.orau.gov [orise.orau.gov]
- 4. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound injection [dailymed.nlm.nih.gov]
- 6. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Decorporation and therapeutic efficacy of liposomal-DTPA against thorium-induced toxicity in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Overcoming Pentetate Calcium Trisodium (Ca-DTPA) Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential analytical interference from Pentetate calcium trisodium (B8492382) (Ca-DTPA) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pentetate calcium trisodium (Ca-DTPA) and why might it interfere with my analytical measurements?
A1: this compound, or Ca-DTPA, is a powerful chelating agent primarily used to treat internal contamination with transuranic radioactive elements like plutonium, americium, and curium.[1][2][3] Its mechanism of action involves exchanging its calcium ion for other metal ions with a higher binding affinity, forming stable, water-soluble complexes that are then excreted by the kidneys.[2][4][5] This very strong metal-binding capability is the primary reason it can interfere with analytical assays. Many biological and chemical assays rely on specific concentrations of metal ions for enzymatic reactions, signal generation, or detection.
Q2: What types of analytical assays are most likely to be affected by Ca-DTPA interference?
A2: Assays that are particularly susceptible to interference from a strong chelating agent like Ca-DTPA include:
-
Colorimetric and Fluorometric Assays for Metal Ions: Direct measurement of endogenous metals such as zinc, magnesium, and manganese can be underestimated as Ca-DTPA will sequester these ions, making them unavailable for reaction with the detection reagents.[2][6]
-
Enzyme Assays: Many enzymes require metal cofactors (metalloenzymes) to function. Ca-DTPA can strip these essential metals from the enzymes, leading to decreased or completely inhibited activity and inaccurate measurements of enzyme function or analyte concentration.
-
Immunoassays: Some immunoassay formats utilize enzymes that are metalloproteins. Interference can occur if Ca-DTPA is present in the sample matrix and inactivates these enzyme labels.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While ICP-MS measures total elemental concentration, the presence of a strong chelator can influence the sample introduction and ionization efficiency in the plasma, potentially leading to matrix effects.
-
Electrochemical Assays: Assays that rely on the electrochemical properties of metal ions can be affected by chelation.
Q3: My sample contains Ca-DTPA. What are the initial signs of potential interference in my results?
A3: Signs of potential interference from Ca-DTPA can include:
-
Poor reproducibility: High variability between replicate measurements of the same sample.
-
Non-linear dilution response: The measured concentration of an analyte does not decrease proportionally when the sample is diluted.
-
Low spike recovery: A known amount of analyte added to the sample matrix is not accurately measured.
-
Unexpectedly low or absent signals: Particularly in assays for metal ions or metalloenzyme activity.
-
Assay drift: A gradual change in signal intensity over the course of an analytical run.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in the Presence of Ca-DTPA
This guide provides a systematic approach to diagnosing and mitigating variability in your analytical measurements when Ca-DTPA is a known component of the sample matrix.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Chelation Effects | 1. Standardize Sample Pre-treatment: Ensure consistent timing and conditions between sample collection and analysis to minimize variability in the chelation equilibrium. 2. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely mimics the sample, including a known concentration of Ca-DTPA. | Improved precision and accuracy of measurements. Calibrators will account for the baseline chelating effect. |
| Inconsistent pH | 1. Verify and Buffer pH: Check the pH of all samples and reagents. Ca-DTPA's chelation strength can be pH-dependent. Ensure your assay buffer has sufficient capacity to maintain a stable pH after sample addition. | Consistent assay performance and reproducible results by stabilizing the chelation environment. |
| Interference with Reagents | 1. Reagent Sequestration Study: Test the effect of Ca-DTPA on individual assay components to identify specific interactions. 2. Increase Reagent Concentration: If a key reagent containing a metal ion is being sequestered, a modest increase in its concentration may overcome the effect. | Identification of the specific interfering interaction. Restoration of the expected assay signal. |
Issue 2: Suspected Underestimation of Metal Ion Concentration
This guide addresses the common problem of obtaining falsely low measurements for endogenous metal ions like zinc and magnesium in samples containing Ca-DTPA.
Experimental Protocol: Standard Addition Method to Quantify and Correct for Interference
This protocol is designed to determine the extent of signal suppression and to accurately quantify the analyte concentration despite the presence of Ca-DTPA.
Materials:
-
Sample containing Ca-DTPA and the analyte of interest (e.g., zinc).
-
A series of standard solutions of the analyte of known concentrations.
-
Blank matrix (if available).
Methodology:
-
Divide the unknown sample into several equal aliquots (e.g., four 1 mL aliquots).
-
Add a small, precisely measured volume of the standard analyte solution to each aliquot except the first one, creating a series of increasing concentrations. For example, spike with 0, 10, 20, and 30 µL of a 100 µg/mL zinc standard.
-
Add an equivalent volume of solvent (used to prepare the standards) to the unspiked aliquot to maintain a constant matrix volume.
-
Perform the analytical measurement for each prepared sample.
-
Plot the measured signal (y-axis) against the concentration of the added analyte (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.
Data Presentation: Illustrative Example of Standard Addition for Zinc Measurement
| Sample | Added Zinc Concentration (µg/mL) | Measured Signal (Absorbance Units) |
| Aliquot 1 | 0.0 | 0.15 |
| Aliquot 2 | 1.0 | 0.25 |
| Aliquot 3 | 2.0 | 0.35 |
| Aliquot 4 | 3.0 | 0.44 |
This table presents hypothetical data for illustrative purposes.
By plotting this data and extrapolating the linear regression back to the x-axis, the original concentration of zinc in the sample can be determined, effectively correcting for the signal suppression caused by Ca-DTPA.
Visualizing Interference and Troubleshooting Workflows
A clear understanding of the interference mechanism and a structured approach to troubleshooting are critical. The following diagrams illustrate these concepts.
References
- 1. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. orise.orau.gov [orise.orau.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
Strategies to enhance the therapeutic window of Pentetate calcium trisodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic window of Pentetate calcium trisodium (B8492382) (Ca-DTPA).
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of Ca-DTPA that narrows its therapeutic window?
A1: The primary limitation of Pentetate calcium trisodium (Ca-DTPA) is its non-specific chelation of essential endogenous metals, particularly zinc, but also magnesium and manganese.[1][2][3][4] This depletion of essential minerals can lead to adverse effects, especially with prolonged or repeated administration, thereby narrowing its therapeutic window.[1]
Q2: What is the most established strategy to mitigate the essential mineral depletion caused by Ca-DTPA?
A2: The most established and FDA-recommended strategy is the sequential administration of Ca-DTPA and Pentetate zinc trisodium (Zn-DTPA).[5][6][7] Ca-DTPA is used for the initial 24 hours after contamination due to its higher initial efficacy, followed by Zn-DTPA for maintenance therapy as it is less likely to deplete endogenous zinc.[5][7]
Q3: Are there alternative delivery systems being explored to improve the therapeutic window of DTPA?
A3: Yes, liposomal encapsulation of DTPA is a promising strategy.[5][6][8] Studies have shown that liposomal DTPA can be more effective at decorporation of radionuclides like plutonium compared to free DTPA, even at lower doses.[6][8] This enhanced efficacy may be due to altered pharmacokinetics and better penetration into tissues where radionuclides accumulate.[5] Oral prodrugs of DTPA are also under investigation to improve bioavailability, but this research is in earlier stages.[4]
Q4: Can I co-administer mineral supplements with Ca-DTPA?
A4: If Zn-DTPA is unavailable for sequential therapy and continued treatment with Ca-DTPA is necessary, co-administration of mineral supplements containing zinc is recommended.[5][6] However, it is advisable to separate the administration times to minimize potential competition for chelation.[2]
Q5: What is the mechanism behind Ca-DTPA-induced zinc depletion?
A5: Ca-DTPA is a strong chelating agent that binds to divalent and trivalent metals. It exchanges its calcium ion for other metals with a higher binding affinity, including essential minerals like zinc.[9] This Ca-DTPA-zinc complex is then rapidly excreted via the kidneys, leading to a net loss of zinc from the body.[9][10] This can disrupt the function of numerous zinc-dependent enzymes and signaling pathways.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low decorporation efficacy in in vivo experiments. | 1. Delayed administration of Ca-DTPA after radionuclide contamination. 2. Suboptimal dose of Ca-DTPA. 3. Radionuclide has sequestered in tissues (e.g., bone), reducing accessibility to the chelating agent.[13] 4. Instability of the Ca-DTPA solution. | 1. Administer Ca-DTPA as soon as possible, ideally within the first 24 hours of contamination.[3] 2. Refer to dose-response studies to determine the optimal dose for the specific animal model and radionuclide. 3. Consider using liposomal DTPA formulations, which have shown enhanced efficacy in removing tissue-deposited radionuclides.[5][8] 4. Ensure proper storage and handling of Ca-DTPA solutions. Prepare fresh solutions for each experiment and verify their stability. |
| Significant weight loss or signs of toxicity in experimental animals. | 1. Depletion of essential minerals, particularly zinc, due to repeated Ca-DTPA administration.[1][4] 2. Potential nephrotoxicity, although less common at therapeutic doses. | 1. Implement a sequential Ca-DTPA/Zn-DTPA treatment protocol.[5][7] 2. Provide mineral supplementation, especially zinc, in the diet or via separate administration.[5] 3. Monitor renal function through serum creatinine (B1669602) and BUN levels. Conduct histological analysis of kidney tissue post-mortem to assess for any signs of injury.[14][15][16] |
| Variability in experimental results between animals. | 1. Inconsistent administration of Ca-DTPA (e.g., incorrect intravenous injection). 2. Differences in the metabolic state or underlying health of the animals. 3. Inaccurate quantification of radionuclide levels. | 1. Ensure all personnel are thoroughly trained in the administration technique (e.g., intravenous injection in rodents).[17] 2. Use age- and weight-matched animals from a reputable supplier. Acclimatize animals to the experimental conditions before starting the study. 3. Validate the analytical methods for radionuclide quantification in biological samples (e.g., urine, tissues). |
| Precipitation or color change observed in Ca-DTPA solution. | 1. Contamination of the solution. 2. Incompatibility with the diluent or other co-administered substances. 3. Degradation of the Ca-DTPA compound due to improper storage (e.g., exposure to light or extreme temperatures). | 1. Prepare solutions under sterile conditions. 2. Use recommended diluents such as 5% dextrose in water (D5W), Ringer's Lactate, or Normal Saline.[3] Avoid mixing with other drugs unless compatibility has been established. 3. Store Ca-DTPA ampoules according to the manufacturer's instructions, typically at controlled room temperature and protected from light. |
Experimental Protocols
Protocol 1: Intravenous Administration of Ca-DTPA in Rodents
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound (Ca-DTPA) injection solution (e.g., 200 mg/mL)
-
Sterile saline or 5% Dextrose in Water (D5W) for dilution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice/rats)
-
Animal restrainer
-
Anesthetic agent (if required by IACUC)
-
Warming pad or lamp
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the experimental environment.
-
Weigh the animal to accurately calculate the dose.
-
If necessary, anesthetize the animal according to the approved protocol.
-
To facilitate vasodilation of the tail veins, warm the animal's tail using a warming pad or lamp for a few minutes.
-
-
Solution Preparation:
-
Calculate the required volume of Ca-DTPA based on the animal's weight and the desired dose (a common dose in animal studies is around 30 µmol/kg).
-
Withdraw the calculated volume of Ca-DTPA solution into a sterile syringe. Dilute with sterile saline or D5W if necessary to achieve an appropriate injection volume (e.g., 100-200 µL for a mouse).
-
-
Intravenous Injection (Lateral Tail Vein):
-
Place the animal in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Gently swab the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. Successful injection is indicated by the absence of resistance and no visible subcutaneous bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor its recovery.
-
Protocol 2: Preparation of DTPA-Encapsulated Liposomes
This protocol is a generalized method for preparing DTPA-encapsulated liposomes and may require optimization.
Materials:
-
Phospholipids (e.g., Distearoylphosphatidylcholine - DSPC)
-
Cholesterol (Chol)
-
Stearylamine (SA) for positive charge (optional)
-
This compound (Ca-DTPA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dialysis tubing or centrifugal filter units for purification
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC and Chol in a specific molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a solution of Ca-DTPA in buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process is typically repeated several times.
-
-
Purification:
-
Remove the unencapsulated Ca-DTPA by dialysis against the buffer or by using centrifugal filter units.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated DTPA using a suitable analytical method after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Quantitative Data Summary
Table 1: Comparison of Decorporation Efficacy of Free vs. Liposomal DTPA in Rodents
| Treatment Group | Dose (mg/kg) | Time of Administration (post-contamination) | Organ | % Reduction in Plutonium Burden (compared to untreated control) | Reference |
| Free Ca-DTPA | 100 | 3 days | Liver | 40% | [8] |
| Liposomal Ca-DTPA | 100 | 3 days | Liver | 49-57% | [8] |
| Free Ca-DTPA | 100 | 3 days | Femur | No significant reduction | [8] |
| Liposomal Ca-DTPA | 100 | 3 days | Femur | 37.5-39.6% | [8] |
| Free DTPA | 3.2 µmol/kg | 1 hour | Liver & Skeleton | ~50% (estimated from graph) | [6] |
| Liposomal DTPA (SL-100nm) | 3.2 µmol/kg | 1 hour | Liver & Skeleton | >90% (estimated from graph) | [6] |
Table 2: Effect of Ca-DTPA on Urinary Zinc Excretion in Baboons
| Ca-DTPA Dose | Peak Urinary Zinc Concentration | Fold Increase Over Baseline | Time to Peak Excretion | Reference |
| Not specified | > 2 µg/mL | > 4x | Not specified | [11] |
Visualizations
Signaling Pathway of Ca-DTPA Induced Zinc Depletion
References
- 1. Predicting plutonium decorporation efficacy after intravenous administration of DTPA formulations: Study of pharmacokinetic-pharmacodynamic relationships in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of DTPA through Liposomes as a Good Strategy for Enhancing Plutonium Decorporation Regardless of Treatment Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced decorporation of plutonium by DTPA encapsulated in small PEG-coated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Removal of polymeric plutonium by DTPA directed into cells by liposome encapsulation [inis.iaea.org]
- 9. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms of Zinc Dysregulation: A Perspective on Zinc Homeostasis as an Etiological Factor in the Development and Progression of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological effects of the enhanced excretion of zinc after calcium diethylenetriaminepentaacetate chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orise.orau.gov [orise.orau.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.vt.edu [research.vt.edu]
Validation & Comparative
A Comparative Guide to Actinide Chelation: Pentetate Calcium Trisodium (Ca-DTPA) vs. Hydroxypyridinone (HOPO) Ligands
For Researchers, Scientists, and Drug Development Professionals
Internal contamination with actinides poses a significant health risk due to their radiological and chemical toxicity.[1] The primary medical countermeasure is chelation therapy, which involves the administration of ligands that bind to actinide ions, forming stable, excretable complexes.[1][2] For decades, Pentetate calcium trisodium (B8492382) (Ca-DTPA) has been the standard of care.[1][2][3] However, the emergence of hydroxypyridinone (HOPO) ligands, particularly 3,4,3-LI(1,2-HOPO), represents a significant advancement in actinide decorporation.[1][4][5] This guide provides an objective comparison of the performance of Ca-DTPA and HOPO ligands, supported by experimental data, to inform research and development in this critical area.
Executive Summary
Siderophore-inspired multidentate hydroxypyridonate ligands, such as 3,4,3-LI(1,2-HOPO), have demonstrated unrivaled actinide-affinity, selectivity, and efficiency compared to Ca-DTPA.[2] HOPO ligands exhibit significantly higher efficacy in removing a broader range of actinides, including plutonium (Pu), americium (Am), uranium (U), and neptunium (B1219326) (Np).[1][2][6] A key advantage of HOPO ligands is their oral bioavailability, a significant improvement over the intravenous administration required for Ca-DTPA.[1][5][6] Furthermore, preclinical studies indicate that HOPO ligands have a lower toxicity profile at effective doses.[2][6]
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of Ca-DTPA and HOPO ligands for actinide decorporation.
Table 1: In Vivo Decorporation Efficacy in Mice (% of Injected Dose Excreted or Reduction in Body Burden)
| Actinide | Chelator | Dose (µmol/kg) | Administration Route | Time of Administration (post-contamination) | % Reduction in Body Burden / Increased Excretion | Reference |
| 238Pu | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Significantly less than 3,4,3-LI(1,2-HOPO) | [2] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Markedly reduced bone and soft tissue content | [2] | |
| Ca-DTPA | 100 | Oral | 1 hour | Less effective than 3,4,3-LI(1,2-HOPO) | [2] | |
| 3,4,3-LI(1,2-HOPO) | 100 | Oral | 1 hour | Markedly reduced bone and soft tissue content | [2] | |
| 241Am | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Significantly less than 3,4,3-LI(1,2-HOPO) | [2] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Markedly reduced bone and soft tissue content | [2] | |
| Ca-DTPA | 100 | Oral | 1 hour | Less effective than 3,4,3-LI(1,2-HOPO) | [2] | |
| 3,4,3-LI(1,2-HOPO) | 100 | Oral | 1 hour | Markedly reduced bone and soft tissue content | [2] | |
| 233U | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Nearly ineffective | [2] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Remarkably reduced kidney content | [2] | |
| 237Np | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Nearly ineffective | [2] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Remarkably reduced liver content | [2] | |
| Transplutonium Elements | ||||||
| 248Cm | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Reduced retained dose to 57 ± 3% | [5] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Reduced retained dose to below 30% | [5] | |
| 249Bk | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Reduced retained dose to 53 ± 6% | [5] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Reduced retained dose to below 30% | [5] | |
| 249Cf | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Reduced retained dose to 47 ± 5% | [5] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Reduced retained dose to below 30% | [5] | |
| 253Es | Ca-DTPA | 30 | Intraperitoneal | 1 hour | Reduced retained dose to 48 ± 7% | [5] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intraperitoneal | 1 hour | Reduced retained dose to below 30% | [5] |
Table 2: Key Properties and Characteristics
| Feature | Pentetate Calcium Trisodium (Ca-DTPA) | Hydroxypyridinone (HOPO) Ligands (e.g., 3,4,3-LI(1,2-HOPO)) |
| Efficacy | Moderately effective for trivalent actinides (Am), less effective for Pu, and nearly ineffective for U and Np.[2] | Significantly more effective than Ca-DTPA for a wider range of actinides including Pu, Am, U, and Np.[1][2][6] |
| Oral Bioavailability | Poor, not active when administered orally.[2][6] | Orally active and effective.[1][2][6] |
| Administration Route | Intravenous injection or nebulizer.[7][8][9][10] | Oral administration is effective.[1][7] |
| Toxicity | Can result in zinc and manganese depletion with frequent use.[3] Nephrotoxic effects have been noted.[3] | Acceptably low toxicity at effective dosages.[2][6] No toxicity observed in human cell lines up to 1 mM.[2] |
| Selectivity | Binds to a range of divalent and trivalent metal ions, including essential minerals. | High selectivity for actinides over essential biologically relevant cations.[5] |
| Mechanism | Forms stable, water-soluble chelates with actinides that are excreted via glomerular filtration.[7] | Biomimetic approach based on siderophores, forms highly stable complexes with actinides.[2] |
| FDA Approval | Approved for decorporation of plutonium, americium, and curium.[11] | 3,4,3-LI(1,2-HOPO) has been approved for Phase 1 first-in-human clinical studies.[5] |
Experimental Protocols
The following is a generalized experimental protocol for in vivo evaluation of actinide decorporation agents in a mouse model, based on methodologies cited in the literature.[1][2][5]
Objective: To compare the efficacy of a test chelating agent (e.g., a HOPO ligand) with a standard chelator (Ca-DTPA) in promoting the excretion of a specific actinide from a murine model.
Materials:
-
Animal Model: Swiss-Webster mice (female, specific age and weight).[2][5]
-
Actinide Solution: A solution of the actinide of interest (e.g., 238Pu, 241Am, 233U, 237Np) in a suitable buffer (e.g., sodium citrate (B86180) in saline).[2]
-
Chelating Agents: Solutions of the test HOPO ligand and Ca-DTPA at specified concentrations.
-
Control: Saline solution.[1]
Procedure:
-
Animal Acclimation: Animals are acclimated to laboratory conditions before the experiment.
-
Actinide Administration: A defined dose of the actinide solution is administered to each mouse, typically via intravenous (IV) injection into a lateral tail vein under anesthesia.[2]
-
Grouping: Animals are randomly assigned to control and treatment groups (e.g., Control, Ca-DTPA, HOPO ligand).
-
Chelator Administration: At a specified time post-contamination (e.g., 1 hour), the chelating agents or saline are administered.[2][5]
-
Intraperitoneal (IP) Injection: A defined volume of the chelator solution is injected into the peritoneal cavity.[2]
-
Oral Gavage: For orally active compounds like HOPO, the solution is administered directly into the stomach using a gavage needle.[2] Animals may be fasted prior to oral administration.[2]
-
-
Sample Collection:
-
Analysis: The amount of actinide in excreta and tissue samples is quantified using appropriate radiometric techniques, such as alpha or gamma spectroscopy.[1]
-
Efficacy Calculation: The decorporation efficacy is determined by comparing the total actinide retained in the tissues and the amount excreted in the treated groups relative to the control group.[1][2]
Visualizations
The following diagrams illustrate key concepts in actinide chelation and its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 5. Efficient discrimination of transplutonium actinides by in vivo models - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06610A [pubs.rsc.org]
- 6. Chelating Polymers for Targeted Decontamination of Actinides: Application of PEI-MP to Hydroxyapatite-Th(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ca-dtpa.com [ca-dtpa.com]
- 8. Medical Countermeasures - DTPA Transcript [orau.gov]
- 9. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 10. New Synthetic Approach for the Incorporation of 3,2-Hydroxypyridinone (HOPO) Ligands: Synthesis of Structurally Diverse Poly HOPO Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Novel Chelating Agents Challenge Ca-DTPA's Reign in Radionuclide Decorporation
For decades, calcium diethylenetriaminepentaacetic acid (Ca-DTPA) has been the cornerstone of chelation therapy for internal contamination with transuranic actinides like plutonium and americium. However, the landscape of radionuclide decorporation is evolving, with novel chelating agents emerging from preclinical studies demonstrating superior efficacy and oral bioavailability. This guide provides a comprehensive in vivo comparison of Ca-DTPA with a leading next-generation chelator, 3,4,3-LI(1,2-HOPO), supported by experimental data to inform researchers, scientists, and drug development professionals.
The primary medical countermeasure for internal contamination with plutonium, americium, or curium is chelation therapy, with Ca-DTPA being a long-standing approved agent.[1][2] It functions by forming stable, soluble complexes with these metal ions, which are then excreted from the body, primarily through urine.[1] While effective, Ca-DTPA has limitations, including the need for intravenous administration and lower efficacy for certain radionuclides.[3] This has spurred the development of new agents, such as the hydroxypyridinone-based chelator 3,4,3-LI(1,2-HOPO), which has shown considerable promise in preclinical in vivo studies.[3][4][5]
Quantitative Efficacy: A Head-to-Head Comparison
In vivo studies in rodent models have consistently demonstrated the superior efficacy of 3,4,3-LI(1,2-HOPO) compared to Ca-DTPA in removing plutonium (Pu) and americium (Am) from the body. Notably, 3,4,3-LI(1,2-HOPO) is effective at significantly lower doses and can be administered orally.
Table 1: In Vivo Efficacy of 3,4,3-LI(1,2-HOPO) vs. Ca-DTPA for Plutonium-238 Decorporation in Rats
| Treatment (Dosage) | Administration Route | % of Injected 238Pu in Skeleton (7 days post-injection) | % of Injected 238Pu in Liver (7 days post-injection) |
| Control (Saline) | Intraperitoneal | 50.1 ± 2.5 | 23.4 ± 1.2 |
| Ca-DTPA (30 µmol/kg) | Intraperitoneal | 22.5 ± 1.1 | 1.2 ± 0.1 |
| 3,4,3-LI(1,2-HOPO) (3 µmol/kg) | Intraperitoneal | 11.2 ± 0.6 | 1.0 ± 0.1 |
| 3,4,3-LI(1,2-HOPO) (30 µmol/kg) | Intraperitoneal | 5.3 ± 0.3 | 0.8 ± 0.1 |
Data adapted from Volf et al., 1986, as presented in a comparative analysis.[6]
Table 2: In Vivo Efficacy of 3,4,3-LI(1,2-HOPO) vs. Ca-DTPA for Americium-241 Decorporation in Rats (Simulated Wound Contamination)
| Treatment (Dosage) | Administration Route | % of Injected 241Am Retained in Body (7 days post-injection) |
| Control (Untreated) | - | 100 |
| Ca-DTPA (30 µmol/kg) | Local + Repeated IP | ~28 |
| 3,4,3-LI(1,2-HOPO) (30 µmol/kg) | Local + Repeated IP | 7 |
Data derived from a study on simulated wound contamination, highlighting the significant reduction in body burden with 3,4,3-LI(1,2-HOPO).[5]
These studies underscore that 3,4,3-LI(1,2-HOPO) can be at least as effective as Ca-DTPA at a tenfold lower dose.[5] Furthermore, its efficacy extends to oral administration, a significant advantage in a mass casualty scenario.[3]
Mechanism of Action: Beyond Extracellular Chelation
The prevailing understanding of DTPA's mechanism is the chelation of radionuclides in biological fluids (extracellularly), preventing their deposition into tissues like bone and liver.[7] However, recent evidence suggests an intracellular component to its action, where it may chelate actinides that have already entered cells.[7]
Novel agents like 3,4,3-LI(1,2-HOPO) are also believed to operate through both extracellular and intracellular chelation, contributing to their enhanced efficacy.
Caption: Proposed mechanism of action for chelating agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for in vivo decorporation studies.
In Vivo Plutonium Decorporation Study in Rats (Intravenous Contamination)
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Contamination: Intravenous injection of Plutonium-238 citrate.[8]
-
Treatment Groups:
-
Administration: Chelating agents are typically administered at various time points post-contamination (e.g., 1, 6, and 24 hours) to assess the therapeutic window.[8]
-
Sample Collection and Analysis:
-
Rats are housed in metabolism cages for the separate collection of urine and feces.
-
After a set period (e.g., 48 hours or 7 days), animals are euthanized.[6][8]
-
Key organs, including the liver, skeleton (femurs), and kidneys, are collected.
-
The actinide content in excreta and tissues is determined by radiometric methods (e.g., alpha spectrometry).
-
In Vivo Americium Decorporation Study in Rats (Simulated Wound Contamination)
-
Animal Model: Male Sprague-Dawley rats.[5]
-
Contamination: Subcutaneous or intramuscular injection of Americium-241 nitrate (B79036) to simulate a wound.[5]
-
Treatment Groups:
-
Control (untreated).
-
Ca-DTPA group.
-
Novel chelator group.
-
-
Administration:
-
Sample Collection and Analysis:
Caption: General experimental workflow for in vivo decorporation studies.
Future Directions
The development of orally active and more effective chelating agents like 3,4,3-LI(1,2-HOPO) represents a significant advancement in the medical countermeasures for radionuclide contamination.[3] While the preclinical data is robust, the transition to clinical use is a critical next step. Further research is needed to fully elucidate the long-term safety profiles of these novel agents and to explore their efficacy against a broader range of radionuclides. The potential for combination therapies, perhaps using an initial dose of Ca-DTPA followed by oral administration of a novel agent, also warrants investigation.
References
- 1. Radionuclide Decorporation: Matching the Biokinetics of Actinides by Transdermal Delivery of Pro-chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient discrimination of transplutonium actinides by in vivo models - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06610A [pubs.rsc.org]
- 5. Comparative efficacies of 3,4,3-LIHOPO and DTPA for enhancing the excretion of plutonium and americium from the rat after simulated wound contamination as nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentetate Calcium Trisodium (Ca-DTPA) in Plutonium Exposure: A Comparative Analysis of Efficacy
An objective guide for researchers and drug development professionals on the validation of Pentetate calcium trisodium's effectiveness in plutonium exposure models, with a comparative look at available alternatives.
Internal contamination with plutonium, a significant risk in occupational settings within the nuclear industry and in the event of radiological incidents, necessitates prompt and effective medical countermeasures to mitigate long-term health risks such as carcinogenesis in the lungs, liver, and bone.[1] The primary therapeutic agent employed for this purpose is Pentetate calcium trisodium (B8492382) (Ca-DTPA), a chelating agent that binds with plutonium and other transuranic elements to facilitate their excretion from the body.[2] This guide provides a comprehensive comparison of Ca-DTPA's performance with its primary alternative, Zinc-DTPA (Zn-DTPA), supported by experimental data from various plutonium exposure models.
Comparative Efficacy of Ca-DTPA and Alternatives
The effectiveness of Ca-DTPA is most pronounced when administered shortly after internal contamination.[3] Its primary mechanism of action involves exchanging its calcium ion for a transuranic metal ion of greater binding capacity, forming a stable, water-soluble complex that is excreted in the urine.[2][4]
The most direct comparison to Ca-DTPA in clinical and experimental use is Zn-DTPA. While both are effective chelating agents for plutonium, americium, and curium, their application and efficacy differ based on the timing of administration.[3][5]
Key Efficacy Comparisons:
-
Early Intervention (First 24 Hours): Ca-DTPA is demonstrably more effective than Zn-DTPA when administered within the first 24 hours of plutonium exposure.[3][6] In a rodent study, Ca-DTPA resulted in a 10-fold higher rate of plutonium elimination in urine compared to Zn-DTPA when given within one hour of contamination.[4]
-
Delayed and Long-Term Treatment: After 24 hours, the efficacy of Ca-DTPA and Zn-DTPA in promoting the excretion of plutonium is comparable.[3] For long-term or repeated treatments, Zn-DTPA is the preferred agent due to a lower risk of depleting essential trace metals like zinc, magnesium, and manganese.[5][6]
-
Route of Administration: Intravenous administration is a common and effective route for both Ca-DTPA and Zn-DTPA.[7] However, studies in rats have shown that pulmonary administration of Ca-DTPA as a dry powder can be more effective than intravenous injection for reducing the plutonium lung burden, especially in cases of inhalation exposure.[8][9] Combining pulmonary and intravenous administration of DTPA has been shown to be the most effective protocol for overall plutonium decorporation.[9] Oral administration of Zn-DTPA has also been explored and found to be as effective as intravenous injections for soluble forms of plutonium, though higher dosages are required.[7][10]
-
Formulation: A novel Ca-DTPA loaded gel has demonstrated increased decontamination efficacy on injured skin contaminated with plutonium or americium compared to a solution.[11]
Limitations of DTPA Treatment:
It is crucial to note that neither Ca-DTPA nor Zn-DTPA is effective against all forms of plutonium. Their efficacy is significantly reduced for insoluble plutonium compounds, such as plutonium dioxide.[10][12][13] Furthermore, DTPA is not an effective treatment for contamination with uranium or neptunium.[4][6]
Emerging Alternatives:
Research into more potent and broadly effective decorporation agents is ongoing. One promising alternative is 3,4,3-LI-1,2-HOPO, an orally administered agent that has shown greater potency for actinide decorporation than Ca-DTPA in preclinical studies.[14]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Ca-DTPA and its comparators from key experimental studies.
Table 1: Efficacy of Different Ca-DTPA Administration Routes in Rats with Plutonium Nitrate (B79036) Lung Contamination
| Treatment Group | Plutonium Retention in Lungs (% of Untreated Control) | Plutonium Retention in Skeleton (% of Untreated Control) | Plutonium Retention in Liver (% of Untreated Control) | Reference |
| Intravenous Ca-DTPA (30 µmol/kg) | ~50% | ~50% | ~50% | [8] |
| Pulmonary Ca-DTPA Dry Powder (18 µmol/kg) | ~25% | ~50% | ~50% | [8] |
| Combined Pulmonary and Intravenous DTPA | Most effective in reducing extrapulmonary deposits | Data not specified | Data not specified | [9] |
Table 2: Comparison of Ca-DTPA and Zn-DTPA Efficacy in Rodents with Plutonium Contamination
| Treatment (Administered within 1 hour) | Relative Rate of Plutonium Elimination in Urine | Reference |
| Ca-DTPA (10-1,000 µmol/kg, IV) | ~10-fold higher than Zn-DTPA | [4] |
| Zn-DTPA (10-1,000 µmol/kg, IV) | Baseline for comparison | [4] |
Table 3: Efficacy of Repeated DTPA Treatment in Dogs with Inhaled 238Pu(NO3)4
| Treatment Group (starting 1 hour post-exposure for 64 days) | Percentage of Initial Pulmonary Burden Removed | Reference |
| Saline Control | 24% | [15] |
| Single Ca-DTPA injection + repeated Zn-DTPA injections | ~85% | [15] |
| Single Ca-DTPA injection + continuous Zn-DTPA infusion | ~85% | [15] |
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in this guide.
Experimental Protocol 1: Decorporation of Plutonium by Pulmonary Administration of Ca-DTPA Dry Powder in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Contamination: Intratracheal instillation of a solution of plutonium nitrate or inhalation of plutonium oxide.
-
Treatment Groups:
-
Control (no treatment).
-
Intravenous injection of Ca-DTPA solution (30 µmol/kg).
-
Pulmonary administration of Ca-DTPA dry powder (18 µmol/kg) via insufflation.
-
-
Procedure: Treatment was administered either early (within 1 hour) or delayed after contamination. Animals were euthanized at various time points, and the plutonium content in the lungs, liver, skeleton, and excreta was measured by alpha spectrometry.
-
Reference: [8]
Experimental Protocol 2: Comparison of Local and Systemic DTPA Treatment Following Lung or Wound Contamination in Rats
-
Animal Model: Rats.
-
Contamination: Lung or wound contamination with either poorly soluble Mixed Oxide (U, Pu O2) or more soluble forms of plutonium (nitrate or citrate).
-
Treatment Groups:
-
Untreated controls.
-
Prompt local DTPA treatment (insufflation of powder, inhalation of aerosolized solution, or injection into the wound site).
-
Prompt intravenous injection of DTPA.
-
Combination of local and intravenous DTPA treatment.
-
-
Dosage: 1 to 30 µmol/kg.
-
Procedure: Animals were euthanized between 7 and 21 days post-contamination. Alpha activity levels were measured in urine, lungs, wound, bone, and liver.
Experimental Protocol 3: Decorporation Therapy for Inhaled Plutonium Nitrate in Beagle Dogs
-
Animal Model: Beagle dogs.
-
Contamination: Inhalation of a polydisperse aerosol of 238Pu(NO3)4.
-
Treatment Groups:
-
Saline-treated controls.
-
Single initial intravenous injection of Ca-DTPA (30 µmol/kg) followed by repeated intravenous injections of Zn-DTPA (30 µmol/kg per injection).
-
Single initial intravenous injection of Ca-DTPA (30 µmol/kg) followed by subcutaneous infusion of Zn-DTPA (30 or 120 µmol/kg/day).
-
-
Procedure: Treatment commenced 1 hour after exposure and continued for 64 days. All animals were euthanized at the end of the treatment period, and tissue and excreta samples were analyzed radiochemically for their plutonium content.
-
Reference: [15]
Visualizations
The following diagrams illustrate the experimental workflows and the therapeutic logic of Ca-DTPA treatment.
Caption: Experimental workflow for evaluating pulmonary Ca-DTPA in rats.
Caption: Mechanism of Ca-DTPA chelation and excretion of plutonium.
References
- 1. remcp.hirosaki-u.ac.jp [remcp.hirosaki-u.ac.jp]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. Medical Countermeasures - DTPA Transcript [orau.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Decorporation approach following rat lung contamination with a moderately soluble compound of plutonium using local and systemic Ca-DTPA combined chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decontamination of Actinide-contaminated Injured Skin with Ca-DTPA Products Using an Ex Vivo Rat Skin Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Bioassays for Monitoring Pentetate Calcium Trisodium (Ca-DTPA) Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay methodologies for monitoring the efficacy of Pentetate calcium trisodium (B8492382) (Ca-DTPA) therapy in treating internal contamination with transuranic radionuclides such as plutonium, americium, and curium. The objective is to offer a comparative analysis of available techniques, supported by experimental data, to aid in the selection of appropriate monitoring strategies.
Overview of Monitoring Techniques
The primary goal of monitoring Ca-DTPA therapy is to quantify the enhanced elimination of radionuclides from the body. This is achieved through two main approaches: indirect bioassays of excreta and direct in-vivo measurements.
-
Indirect Bioassays (Urine and Fecal Analysis): These methods measure the amount of radionuclide excreted from the body, typically in urine. The enhanced excretion following Ca-DTPA administration is a direct indicator of the chelator's effectiveness. Various radiochemical techniques are employed to isolate and quantify the radionuclides in the collected samples.
-
Direct Bioassays (Whole-Body Counting): This technique directly measures the radioactivity remaining in the body using sensitive radiation detectors. It provides a direct assessment of the body burden of the contaminant and its reduction over the course of the therapy.
An alternative and often sequential therapeutic agent is Pentetate zinc trisodium (Zn-DTPA). While Ca-DTPA is more effective in the initial 24 hours post-contamination, Zn-DTPA is preferred for longer-term maintenance therapy due to its lower impact on the depletion of essential trace metals like zinc.[1]
Comparative Analysis of Bioassay Methods
The selection of a bioassay method depends on various factors, including the specific radionuclide, the level of contamination, the required sensitivity, and the available resources. The following table summarizes the key characteristics of the primary monitoring techniques.
| Feature | Urine Bioassay (Alpha Spectrometry) | Urine Bioassay (ICP-MS) | Urine Bioassay (Gamma Spectrometry) | Whole-Body Counting |
| Principle | Measures alpha particle emissions from radionuclides after chemical separation from the urine matrix. | Measures the mass of radionuclides based on their mass-to-charge ratio after ionization. | Measures gamma ray emissions directly from the urine sample. | Measures gamma rays emitted from radionuclides within the entire body. |
| Primary Application | Quantification of alpha-emitting transuranics (e.g., Plutonium, Americium). | High-throughput screening and quantification of radionuclides. | Quantification of gamma-emitting radionuclides. | Direct measurement of in-vivo radionuclide body burden. |
| Advantages | High sensitivity and specificity for alpha emitters.[2] | Excellent sensitivity, high sample throughput.[3] | Minimal or no sample preparation required.[3] | Measures the total amount of radionuclide in the body directly, including insoluble forms in the lungs. |
| Disadvantages | Time-consuming chemical separation process. | Not widely available in all bioassay laboratories.[3] | Lower sensitivity compared to alpha spectrometry and ICP-MS for some radionuclides. | Can only be used for gamma-emitting radionuclides; external contamination can interfere with measurements. |
| Typical Turnaround Time | Days | Hours to a day[3] | Hours | Minutes to hours |
Quantitative Data on Ca-DTPA Efficacy
The following tables present quantitative data on the efficacy of Ca-DTPA in enhancing the excretion of plutonium, as well as a comparison with Zn-DTPA for the removal of other heavy metals.
Table 1: Enhancement of Plutonium Excretion in Urine Following Ca-DTPA Administration in Mayak Workers [4]
| Time of Measurement | Geometric Mean Enhancement Factor |
| Day 1 of Ca-DTPA administration | 50.4 |
| Day 2 of Ca-DTPA administration | 58.9 |
| Day 3 of Ca-DTPA administration | 72.9 |
| Mean for the 3-day period | 60.1 |
Table 2: Comparative Efficacy of Ca-DTPA and Zn-DTPA in Enhancing Urinary Excretion of Heavy Metals in Healthy Volunteers
| Metal | Ca-DTPA | Zn-DTPA |
| Cadmium | Increased excretion | Increased excretion |
| Manganese | Increased excretion | Increased excretion |
| Lead | Increased excretion | Increased excretion |
| Mercury | Chelated and excreted | No effect |
| Magnesium | Chelated and excreted | No effect |
This table is a qualitative summary based on the provided search results. The referenced study concluded that Ca-DTPA is more effective in removing the studied heavy metals than Zn-DTPA.
Experimental Protocols
Protocol for Radiochemical Analysis of Plutonium in Urine following Ca-DTPA Therapy
This protocol is a generalized procedure based on established radiochemical methods.
1. Sample Collection:
-
Collect a 24-hour urine sample in a clean, appropriate container.
-
Record the total volume of the collected sample.
2. Sample Preparation and Pre-concentration:
-
Acidify a known volume of the urine sample with nitric acid.
-
Add a known amount of a tracer isotope (e.g., ²⁴²Pu) to determine the chemical yield of the separation process.
-
Co-precipitate the plutonium with calcium phosphate (B84403) by adding a calcium carrier and adjusting the pH.
-
Separate the precipitate by centrifugation or filtration.
3. Chemical Separation:
-
Dissolve the precipitate in nitric acid.
-
Perform ion exchange chromatography to separate plutonium from other elements present in the sample matrix. This typically involves loading the sample onto an anion exchange resin, washing with appropriate reagents to remove impurities, and finally eluting the purified plutonium.
4. Source Preparation:
-
Electrodeposit the purified plutonium onto a stainless steel disc or prepare a thin source by micro-precipitation.
5. Alpha Spectrometry:
-
Measure the alpha particle emissions from the prepared source using an alpha spectrometer.
-
Identify and quantify the plutonium isotopes based on their characteristic alpha energies.
-
Calculate the initial plutonium concentration in the urine sample, correcting for the chemical yield determined from the tracer recovery.
Protocol for Whole-Body Counting
1. Patient Preparation:
-
Ensure the individual is not externally contaminated to avoid interference with the measurement. This may involve showering and changing into clean clothing.
2. Calibration:
-
The whole-body counter must be calibrated using a phantom of a size and shape that mimics the human body and contains a known quantity and distribution of a radionuclide with similar gamma emission energies to the contaminant of interest.
3. Measurement:
-
Position the individual in the whole-body counter according to the manufacturer's instructions (e.g., lying down, sitting, or standing).
-
Acquire data for a sufficient amount of time to achieve the desired statistical accuracy.
4. Data Analysis:
-
Analyze the gamma-ray spectrum to identify and quantify the specific radionuclides present in the body.
-
Apply the calibration factors to convert the measured counts into the total body burden of the radionuclide.
Visualization of Mechanisms and Workflows
Ca-DTPA Chelation Mechanism
References
- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 2. Plutonium in Manhattan Project workers: Using autopsy data to evaluate organ content and dose estimates based on urine bioassay with implications for radiation epidemiology | PLOS One [journals.plos.org]
- 3. irpa.net [irpa.net]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Radionuclide Decorporation Agents for Enhanced Safety and Efficacy
For Immediate Release
A comprehensive review of leading radionuclide decorporation agents reveals significant differences in efficacy and modes of action, offering critical insights for researchers and drug development professionals. This guide provides a detailed comparison of established and emerging chelating agents, supported by experimental data, to inform the development of next-generation medical countermeasures against radionuclide contamination.
The current standard of care for internal contamination with transuranic elements like plutonium (Pu) and americium (Am) is the intravenous administration of diethylenetriaminepentaacetic acid (DTPA), available as Ca-DTPA and Zn-DTPA.[1][2] While effective, DTPA has limitations, including its route of administration, which is not ideal for mass casualty scenarios, and a short biological half-life.[1][2] These drawbacks have spurred the development of new agents and formulations with improved oral bioavailability and prolonged action.
Comparative Efficacy of Radionuclide Decorporation Agents
Recent preclinical studies have focused on comparing the efficacy of DTPA with newer hydroxypyridinonate (HOPO) chelators, such as 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO). These studies, primarily conducted in rodent models, have demonstrated the superior performance of HOPO compounds in removing radionuclides.
Key findings from these comparative studies are summarized in the tables below, highlighting the percentage of radionuclide decorporated from the body and the reduction of radionuclide burden in key organs.
Table 1: Comparative Efficacy of Decorporation Agents on Plutonium-238 Body Burden in Rats
| Treatment Agent | Dosage (µmol/kg) | Administration Route | 238Pu Removal (% of Injected Dose) | Reference |
| Ca-DTPA | 30 | Intraperitoneal (IP) | ~40% | [3] |
| 500 | Oral | ~40% | [3] | |
| 3,4,3-LI(1,2-HOPO) | ≥60 | Intraperitoneal (IP) | >70% | [3] |
| ≥200 | Oral | >70% | [3] | |
| 5-LIO(Me-3,2-HOPO) | ≥200 | Intraperitoneal (IP) | >70% | [3] |
| ≥200 | Oral | >70% | [3] | |
| 4,4,4-LIHOPO | 0.3 | Intravenous (IV) | Equivalent to 30 µmol/kg DTPA | [4] |
| 30 | Intravenous (IV) | Significantly higher than DTPA | [4] |
Table 2: Comparative Efficacy of Decorporation Agents on Americium-241 Body Burden in Rodents
| Treatment Agent | Dosage (µmol/kg) | Administration Route | 241Am Removal (% of Injected Dose) | Organ Burden Reduction | Reference |
| Ca-DTPA | 30 | Intraperitoneal (IP) | ~30% | Significant reduction in liver and skeleton | [3] |
| 500 | Oral | ~30% | - | [3] | |
| 3,4,3-LI(1,2-HOPO) | ≥60 | Intraperitoneal (IP) | >70% | Significant reduction in liver and skeleton | [3] |
| >200 | Oral | Approaching 70% | Significant reduction in liver and skeleton | [3] | |
| 5-LIO(Me-3,2-HOPO) | ≥200 | Intraperitoneal (IP) | >70% | Significant reduction in liver and skeleton | [3] |
| ≥200 | Oral | >70% | Significant reduction in liver and skeleton | [3] | |
| HOPO | 100 | Intraperitoneal (IP) | Increased metal excretion by 29.5% over Ca-DTPA | Up to 40% improvement in decorporation from lungs compared to Ca-DTPA | [5] |
Experimental Protocols
The following is a generalized experimental protocol for in vivo radionuclide decorporation studies in rodents, synthesized from multiple research reports.[2][3][4][5]
1. Animal Model:
-
Species: Typically rats (e.g., Sprague-Dawley) or mice.
-
Housing: Animals are housed in accredited facilities with controlled temperature, humidity, and light cycles, and provided with food and water ad libitum.[6]
2. Radionuclide Contamination:
-
Radionuclide: Soluble forms of the radionuclide of interest (e.g., 238Pu citrate, 241Am nitrate) are used.
-
Administration: The radionuclide is administered via a clinically relevant route, such as intravenous injection, inhalation, or intratracheal instillation.[2][5][7][8]
3. Treatment Administration:
-
Decorporation Agents: The investigational agent and the control (e.g., Ca-DTPA) are prepared in a suitable vehicle (e.g., saline).
-
Dosing and Route: The agents are administered at various doses and routes (e.g., intraperitoneal injection, oral gavage) at specific time points post-contamination (e.g., 1 hour, 24 hours).[3][4]
4. Sample Collection and Analysis:
-
Excreta: Urine and feces are collected daily to measure the amount of excreted radionuclide.[2]
-
Tissues: At the end of the study period (e.g., 7 days), animals are euthanized, and key organs (liver, kidneys, skeleton) are harvested.
-
Quantification: The amount of radionuclide in excreta and tissues is quantified using appropriate techniques, such as gamma counting or liquid scintillation counting.[6][9]
5. Data Analysis:
-
The percentage of the injected dose recovered in excreta and tissues is calculated.
-
The efficacy of the decorporation agent is determined by comparing the radionuclide retention in treated animals to that in control animals.
Visualizing the Pathways
To better understand the mechanisms of radionuclide uptake and decorporation, the following diagrams illustrate the key pathways.
Caption: Cellular uptake pathway of radionuclides like plutonium and americium, mediated by the iron-transporting protein siderocalin.[10]
Caption: Experimental workflow illustrating the mechanism of action for radionuclide decorporation agents.
Conclusion
The development of orally active decorporation agents, particularly the HOPO compounds, represents a significant advancement in medical countermeasures for radionuclide contamination. The data clearly indicates their superior efficacy over the current standard, DTPA. Further research and clinical trials are warranted to translate these promising preclinical findings into approved therapies that can be effectively deployed in the event of a radiological or nuclear incident. The elucidation of cellular uptake pathways, such as the role of siderocalin, also opens new avenues for therapeutic intervention, including the potential to block radionuclide entry into cells.
References
- 1. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Efficacy and Safety Toxicology of Hydroxypyridinonate Actinide Decorporation Agents in Rodents: Towards a Safe and EffectiveHuman Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. osti.gov [osti.gov]
- 7. aecl.ca [aecl.ca]
- 8. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plutonium Uptake and Distribution in Mammalian Cells: Molecular vs Polymeric Plutonium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular contamination pathway for plutonium, other heavy elements, identified | EurekAlert! [eurekalert.org]
Comparative Efficacy and Safety of Ca-DTPA and Zn-DTPA on Essential Mineral Levels: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Calcium-Diethylenetriaminepentaacetic acid (Ca-DTPA) and Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA), two key chelating agents, on the levels of essential minerals in the body. This document is intended for researchers, scientists, and drug development professionals engaged in the study of chelation therapy and its physiological impacts.
Both Ca-DTPA and Zn-DTPA are utilized to enhance the elimination of transuranium radioactive contaminants.[1] While both are effective, their impacts on essential mineral homeostasis differ significantly, a critical consideration in therapeutic applications.
Executive Summary
Clinical and preclinical data consistently demonstrate that while Ca-DTPA is more potent in the initial 24 hours following contamination, it induces a more substantial depletion of essential endogenous minerals, particularly zinc and manganese, compared to Zn-DTPA.[1][2] Consequently, Zn-DTPA is the preferred agent for continued chelation therapy to minimize adverse effects associated with mineral loss.[1]
Data Presentation: Impact on Essential Mineral Levels
The following table summarizes the comparative effects of Ca-DTPA and Zn-DTPA on the urinary excretion and serum levels of key essential minerals based on available experimental data.
| Essential Mineral | Effect of Ca-DTPA | Effect of Zn-DTPA | Comparative Summary |
| Zinc (Zn) | Significant increase in urinary excretion (nearly 5-fold increase observed in rats); leads to decreased serum zinc levels. | Minimal to moderate increase in urinary excretion. | Ca-DTPA causes a significantly greater depletion of zinc than Zn-DTPA.[1][2] |
| Manganese (Mn) | Increased urinary excretion. | Increased urinary excretion, but to a lesser extent than Ca-DTPA. | Ca-DTPA is more effective in chelating and promoting the excretion of manganese. |
| Magnesium (Mg) | Increased urinary excretion. | Did not demonstrate significant chelation of magnesium in a study with healthy volunteers. | Ca-DTPA leads to a greater loss of magnesium compared to Zn-DTPA. |
| Copper (Cu) | Data not consistently reported in direct comparative studies. | Data not consistently reported in direct comparative studies. | Insufficient direct comparative data to draw a definitive conclusion. |
Experimental Protocols
To provide a clear understanding of the methodologies used to derive the comparative data, this section outlines a typical experimental protocol for a preclinical study in a rodent model.
Objective:
To compare the effects of intravenous administration of Ca-DTPA and Zn-DTPA on the urinary excretion of essential minerals (Zn, Mn, Mg, Cu) in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Ca-DTPA solution (sterile, for injection)
-
Zn-DTPA solution (sterile, for injection)
-
Sterile saline solution (0.9% NaCl)
-
Metabolic cages for individual housing and 24-hour urine collection
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for mineral analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide standard chow and water ad libitum.
-
Baseline Data Collection: Collect 24-hour urine samples from all rats for 2 consecutive days before treatment to establish baseline mineral excretion levels.
-
Animal Grouping: Randomly divide the rats into three groups (n=8 per group):
-
Group 1: Control (intravenous injection of sterile saline)
-
Group 2: Ca-DTPA (intravenous injection of Ca-DTPA at a specified dose, e.g., 500 µmol/kg)
-
Group 3: Zn-DTPA (intravenous injection of Zn-DTPA at a specified dose, e.g., 500 µmol/kg)
-
-
Administration: Administer the respective treatments via a single intravenous injection.
-
Post-Treatment Urine Collection: Collect 24-hour urine samples for 3 consecutive days following the injection.
-
Sample Analysis: Measure the volume of the 24-hour urine samples. Analyze the concentration of zinc, manganese, magnesium, and copper in the urine samples using ICP-MS or AAS.
-
Data Analysis: Calculate the total amount of each mineral excreted over the 24-hour periods. Compare the post-treatment excretion levels to the baseline levels for each group and between the treatment groups using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical relationship between DTPA administration and its effects.
Caption: Experimental workflow for the comparative study.
References
Safety Operating Guide
Navigating the Disposal of Pentetate Calcium Trisodium: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Pentetate calcium trisodium (B8492382), a chelating agent primarily used to treat internal contamination with transuranic radioactive elements, requires meticulous disposal procedures to mitigate potential environmental impact and ensure regulatory compliance.[1] This guide provides essential, step-by-step instructions for the safe disposal of Pentetate calcium trisodium in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2]
In the event of an accidental spill, the area should be immediately contained. For liquid spills, use an absorbent material to clean the area. For solid spills, carefully collect the material to avoid dust generation. All cleanup materials must be disposed of as hazardous waste.[3]
Quantitative Data and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C14H18CaN3Na3O10 |
| Molecular Weight | 497.4 g/mol [4][5] |
| Appearance | Clear, colorless solution[4][5] |
| pH of Solution | 7.3 - 8.3[4][6] |
| Solubility | Soluble in water |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2] Diethylenetriaminepentaacetic acid (DTPA), the parent acid of this compound, is not readily biodegradable, underscoring the importance of proper chemical waste management to prevent environmental persistence.[7]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
This includes unused or expired solutions, contaminated labware (e.g., vials, pipettes), and any materials used for spill cleanup.
2. Container Management:
-
Use a sturdy, chemically resistant container with a secure lid for waste collection.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.
-
Ensure all necessary documentation for hazardous waste disposal is completed accurately.
-
The primary methods for the ultimate disposal of this compound waste are licensed chemical destruction or controlled incineration with flue gas scrubbing.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. edvotek.com [edvotek.com]
- 4. This compound injection [dailymed.nlm.nih.gov]
- 5. orise.orau.gov [orise.orau.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentetate Calcium Trisodium
An essential resource for laboratory professionals on the safe handling, storage, and disposal of Pentetate calcium trisodium (B8492382), ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides indispensable, immediate safety and logistical information for the handling of Pentetate calcium trisodium (Ca-DTPA), a crucial chelating agent. By adhering to these procedural steps, you can confidently manage this compound from acquisition to disposal, minimizing risks and ensuring a secure laboratory environment.
This compound is primarily utilized for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of their elimination.[1][2] Its role as a decorporation agent in radiological emergencies underscores the importance of stringent safety protocols in a laboratory setting.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye contact, as well as inhalation.[4]
Essential Personal Protective Equipment:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) | To prevent skin contact with the compound.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust particles.[4] |
| Body Protection | Laboratory coat or other suitable protective clothing | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | To avoid inhalation of the compound, especially in powder form.[4] |
Procedural Guidance: From Handling to Disposal
A systematic approach to managing this compound in the laboratory is crucial for safety and to maintain the integrity of your research.
Step-by-Step Handling and Storage Protocol:
-
Procurement and Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the product is clearly labeled.
-
Preparation:
-
Storage:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation and remove all sources of ignition.[4]
-
Wear appropriate PPE, including chemical-impermeable gloves and eye protection.[4]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
-
Prevent the spill from entering drains.[4]
-
Emergency Exposure Plan:
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[4] |
Disposal Plan:
Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.
-
Unused Material: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains.[4]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
